N-(2,6-Dimethylphenyl)formamide
Description
The exact mass of the compound 2',6'-Dimethylformanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLHOOOTXXVJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339473 | |
| Record name | N-(2,6-Dimethylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-92-1 | |
| Record name | 2',6'-Formoxylidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,6-Dimethylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',6'-DIMETHYLFORMANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VMK4UK5HA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of N-(2,6-Dimethylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2,6-Dimethylphenyl)formamide, a key synthetic intermediate. It details established and alternative synthetic routes, including detailed experimental protocols. The document also compiles and presents its chemical and physical properties in clearly structured tables, supported by spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, this guide outlines the compound's applications, particularly in the synthesis of pharmaceuticals and other bioactive molecules, and includes visualizations of synthetic pathways and reaction mechanisms to aid in comprehension.
Introduction
This compound, also known as 2',6'-dimethylformanilide, is an organic compound with the chemical formula C₉H₁₁NO. It is a derivative of formamide and is characterized by a formyl group attached to the nitrogen atom of 2,6-dimethylaniline. This compound serves as a valuable intermediate in organic synthesis, finding applications in the preparation of various target molecules, including pharmaceuticals and other biologically active compounds. Its structural features, particularly the sterically hindered environment around the formamide nitrogen, influence its reactivity and properties. This guide aims to provide a detailed resource for researchers and professionals working with or considering the use of this compound in their synthetic endeavors.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, reaction setup, and purification.
Table 1: General and Physical Properties [1]
| Property | Value |
| CAS Number | 607-92-1 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | Solid |
| Melting Point | 166-170 °C |
| Boiling Point | 305.5 °C at 760 mmHg |
| Density | 1.075 g/cm³ |
| Refractive Index | 1.572 |
| Solubility | Miscible with many common organic solvents. |
Table 2: Spectral Data
| ¹H NMR (CDCl₃) [2] | ¹³C NMR (DMSO-d₆) [3] | IR (cm⁻¹) [3] | Mass Spectrometry (m/z) [4] |
| δ 8.36-8.38 (m, 1H, CHO) | δ 162.8, 160.6 (rotamers) | ~3250 (N-H stretch) | 149 (M⁺) |
| δ 7.0-7.2 (m, 3H, Ar-H) | δ 146.6, 145.0 (rotamers) | ~3050 (Ar C-H stretch) | 120 ([M-CHO]⁺) |
| δ 2.2-2.3 (s, 6H, CH₃) | δ 135.3, 128.7, 128.1, 126.5, 122.2, 119.0, 116.6 | ~2920 (Alkyl C-H stretch) | 106 ([M-CHO-CH₂]⁺) |
| δ 18.9, 18.3 (rotamers) | ~1660 (C=O stretch) | ||
| ~1580 (N-H bend) | |||
| ~1470 (Ar C=C stretch) |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the formylation of 2,6-dimethylaniline. Several methods have been established for this transformation, with the use of formic acid being the most direct approach. Alternative methods employing other formylating agents offer different reaction conditions and may be suitable for specific applications.
Primary Synthetic Route: Formylation with Formic Acid
This method involves the direct reaction of 2,6-dimethylaniline with an excess of formic acid, typically at elevated temperatures. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of 2,6-dimethylaniline attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule.
Experimental Protocol:
A detailed experimental protocol for this synthesis is as follows:
-
In a suitable reaction vessel, combine 2,6-dimethylaniline and an excess of 88% formic acid.
-
Heat the mixture to 120 °C in an oil bath and maintain this temperature for 24 hours with continuous stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water with stirring to precipitate the product.
-
Collect the solid product by filtration and wash it extensively with water.
-
Dry the product in vacuo at 90-95 °C to yield this compound.
Alternative Synthetic Route: Vilsmeier-Haack Reaction
An alternative method for the formylation of anilines is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The Vilsmeier reagent is a potent electrophile that reacts with electron-rich aromatic compounds. While this method is more commonly used for the formylation of aromatic rings, it can be adapted for the N-formylation of anilines.
Experimental Protocol (General Procedure): [5][6]
-
To a solution of 2,6-dimethylaniline in a suitable solvent such as DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.[5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.[5]
-
The reaction is then quenched by the addition of a solution of sodium acetate in water.[5]
-
The product is extracted with an organic solvent, and the organic layer is washed with brine and dried.[5]
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford this compound.[5]
Applications in Drug Development and Organic Synthesis
This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Precursor to Lidocaine Analogs: A significant application of this compound is in the synthesis of local anesthetics. While not a direct precursor to lidocaine itself, its structural analog, N-(2,6-dimethylphenyl)acetamide, is a key intermediate. The formamide can be a starting point for the synthesis of various derivatives and analogs of lidocaine.
-
Synthesis of Formamidines: this compound can be converted to N,N'-bis(2,6-dimethylphenyl)formamidine.[2] Formamidines are a class of compounds with a wide range of biological activities and are used as building blocks in heterocyclic synthesis.
-
Intermediate for Bioactive Molecules: The 2,6-dimethylphenyl moiety is present in a number of bioactive molecules. This compound can serve as a convenient starting material for the introduction of this group and subsequent elaboration into target compounds with potential anti-inflammatory or antimicrobial properties.
Safety Information
This compound is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically useful compound with well-defined properties. Its preparation is straightforward, with the formylation of 2,6-dimethylaniline with formic acid being a robust and high-yielding method. Alternative synthetic routes provide flexibility in terms of reaction conditions. The compiled physical, chemical, and spectral data in this guide serve as a valuable resource for its identification and use in research and development. Its role as a precursor to various bioactive molecules, including analogs of local anesthetics, underscores its importance in medicinal chemistry and drug discovery. This technical guide provides a solid foundation for scientists and researchers to effectively utilize this compound in their synthetic applications.
References
Characterization of N-(2,6-Dimethylphenyl)formamide Adducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-Dimethylphenyl)formamide is a chemical intermediate that may also arise as a metabolite of certain industrial compounds and pharmaceuticals. While direct studies on the adducts of this compound are limited, a significant body of evidence points towards its in vivo hydrolysis to 2,6-dimethylaniline (2,6-DMA), a known rodent carcinogen. This guide focuses on the characterization of DNA adducts formed from 2,6-DMA, which are critical in understanding the potential genotoxicity of its parent formamide.
The metabolic activation of 2,6-DMA is a key step in its conversion to a DNA-reactive species. This process is believed to involve N-hydroxylation to form N-(2,6-dimethylphenyl)hydroxylamine, which can then be further activated to a reactive nitrenium ion. This electrophilic intermediate can then covalently bind to nucleophilic sites on DNA, forming stable adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis.
Metabolic Activation and Adduct Formation
The proposed metabolic activation pathway of this compound to DNA-reactive species is initiated by its hydrolysis to 2,6-dimethylaniline. Subsequent enzymatic oxidation and activation lead to the formation of a nitrenium ion that readily reacts with DNA.
Caption: Proposed metabolic activation of this compound and subsequent DNA adduct formation.
Characterized DNA Adducts of 2,6-Dimethylaniline
Several DNA adducts of 2,6-dimethylaniline have been synthesized and characterized, providing valuable standards for in vivo and in vitro studies. The reaction of the activated metabolite of 2,6-DMA, N-acetoxy-2,6-dimethylaniline, with deoxyguanosine and deoxyadenosine has been shown to yield a distinct profile of adducts.[1][2][3]
| Adduct Name | Abbreviation | Nucleoside Target | Site of Adduction | Relative Yield (%) in vitro[1][2] |
| 4-(deoxyadenosin-N⁶-yl)-2,6-dimethylaniline | dA-N⁶-2,6-diMeA | deoxyadenosine | N⁶ | 46 |
| 4-(deoxyguanosin-N²-yl)-2,6-dimethylaniline | dG-N²-2,6-diMeA | deoxyguanosine | N² | 22 |
| 4-(deoxyguanosin-O⁶-yl)-2,6-dimethylaniline | dG-O⁶-2,6-diMeA | deoxyguanosine | O⁶ | 20 |
| N-(deoxyguanosin-8-yl)-2,6-dimethylaniline | dG-C8-2,6-diMeA | deoxyguanosine | C8 | 12 |
This adduct profile is noteworthy as it deviates from the typical pattern observed for many aromatic amines, where C8-substituted deoxyguanosine adducts are often predominant.[1][2] The higher proportion of adducts at the exocyclic amino groups (N⁶ of adenine and N² of guanine) and the O⁶ position of guanine suggests a different reactivity of the 2,6-dimethylaniline-derived nitrenium ion.
Experimental Protocols
Synthesis of 2,6-Dimethylaniline DNA Adduct Standards
A common method for the in vitro synthesis of 2,6-dimethylaniline-DNA adducts involves the reaction of a reactive ester of N-hydroxy-2,6-dimethylaniline, such as N-acetoxy-2,6-dimethylaniline, with nucleosides or DNA.[1][2][3]
Materials:
-
2,6-Dimethylaniline
-
Deoxyguanosine (dG) or Deoxyadenosine (dA)
-
N-acetoxy-2,6-dimethylaniline (synthesized from N-hydroxy-2,6-dimethylaniline)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Organic solvents for extraction and purification (e.g., n-butanol, methanol)
-
Chromatography media (e.g., Sephadex LH-20, C18 reverse-phase silica)
Procedure:
-
Dissolve deoxyguanosine or deoxyadenosine in the buffer solution.
-
Add a solution of N-acetoxy-2,6-dimethylaniline in a suitable solvent (e.g., ethanol) to the nucleoside solution.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 2 hours).
-
Stop the reaction and partition the mixture with n-butanol to extract the adducts.
-
Evaporate the organic solvent and redissolve the residue in a minimal amount of methanol.
-
Purify the adducts using column chromatography, such as Sephadex LH-20 followed by reverse-phase HPLC.
-
Characterize the purified adducts using spectroscopic methods like UV-Vis, ¹H NMR, and mass spectrometry.[2][3]
³²P-Postlabeling Assay for DNA Adduct Detection
The ³²P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts from biological samples.[1][2]
Caption: General workflow for the ³²P-postlabeling assay for DNA adduct analysis.
Brief Protocol:
-
DNA Isolation and Digestion: Isolate DNA from tissues or cells exposed to the test compound. Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than adducted ones.
-
Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Separation: Separate the ³²P-labeled adducted nucleotides by multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity to determine the level of DNA adducts.
HPLC with Amperometric Detection for 2,6-Dimethylaniline
High-performance liquid chromatography (HPLC) with electrochemical (amperometric) detection is a sensitive and specific method for the determination of 2,6-dimethylaniline, a key metabolite and precursor to the reactive species.[4][5]
Instrumentation:
-
HPLC system with a reverse-phase C18 column.
-
Amperometric detector with a glassy carbon working electrode.
Typical Conditions: [4]
-
Mobile Phase: A mixture of a buffer (e.g., Britton-Robinson buffer, pH 7), methanol, and acetonitrile.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: Amperometric detection at a potential of +0.85 V.
-
Quantification: Based on peak area compared to a standard curve of 2,6-dimethylaniline.
This method can be adapted to measure 2,6-dimethylaniline in various biological matrices following appropriate sample preparation and extraction.
Toxicological Significance
The formation of DNA adducts by 2,6-dimethylaniline is a critical step in its carcinogenicity.[6][7][8] These adducts, if not repaired by the cell's DNA repair machinery, can lead to mutations during DNA replication. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can lead to the initiation and promotion of cancer. The observation of hemoglobin adducts of 2,6-dimethylaniline in humans indicates that metabolic activation of this compound occurs in the human body, suggesting a potential for DNA adduct formation and associated cancer risk.[1][2][9]
Conclusion
While direct evidence for the formation of this compound adducts is scarce, its likely metabolic conversion to the known carcinogen 2,6-dimethylaniline provides a strong basis for assessing its potential genotoxicity. The characterization of 2,6-dimethylaniline-DNA adducts, along with the detailed experimental protocols for their synthesis and detection, offers a robust framework for researchers and drug development professionals to investigate the safety of compounds that may be metabolized to 2,6-dimethylaniline. Understanding the mechanisms of adduct formation and their biological consequences is paramount for accurate risk assessment and the development of safer chemicals and pharmaceuticals.
References
- 1. Synthesis, characterization, and comparative 32P-postlabeling efficiencies of 2,6-dimethylaniline-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Further investigations into the genotoxicity of 2,6-xylidine and one of its key metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A weight of evidence assessment of the genotoxicity of 2,6-xylidine based on existing and new data, with relevance to safety of lidocaine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of N-(2,6-Dimethylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-Dimethylphenyl)formamide is an organic compound of significant interest in various fields of chemical and biological research. As a derivative of formamide and 2,6-dimethylaniline, its molecular structure dictates its physicochemical properties and potential biological activity. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical identity, spectroscopic characterization, and three-dimensional conformation based on crystallographic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.
Chemical Identity and Physicochemical Properties
This compound is a crystalline solid at room temperature. Its fundamental identifiers and key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2',6'-Dimethylformanilide, 2,6-Formoxylidide, N-Formyl-2,6-dimethylaniline | [2] |
| CAS Number | 607-92-1 | [1][2] |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| InChI | InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-6H,1-2H3,(H,10,11) | [1][2] |
| InChIKey | AJLHOOOTXXVJCZ-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=C(C(=CC=C1)C)NC=O | [1][2] |
| Melting Point | 166-170 °C |
Spectroscopic Characterization
The molecular structure of this compound has been elucidated using various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not fully available in search results |
¹³C NMR Spectroscopic Data [1]
| Chemical Shift (ppm) | Assignment |
| Specific peak assignments not available in search results, but the spectrum is available. | Aromatic carbons, Methyl carbons, Formyl carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| Specific peak assignments not available in search results, but the spectrum is available. | N-H stretch, C=O stretch (amide I), N-H bend (amide II), C-N stretch, Aromatic C-H stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| m/z | Relative Intensity (%) | Assignment |
| 149 | Data not fully available | [M]⁺ (Molecular Ion) |
| 120 | Data not fully available | [M - CHO]⁺ |
| 106 | Data not fully available | [M - CH₃ - CO]⁺ |
Crystallographic Data and Molecular Geometry
The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 225987.[2]
Crystal Structure Parameters
| Parameter | Value |
| Crystal System | Data requires access to CCDC 225987 |
| Space Group | Data requires access to CCDC 225987 |
| Unit Cell Dimensions | Data requires access to CCDC 225987 |
| Bond Lengths (Å) | Data requires access to CCDC 225987 |
| Bond Angles (º) | Data requires access to CCDC 225987 |
| Dihedral Angles (º) | Data requires access to CCDC 225987 |
The crystal structure reveals a nearly planar formamide group. The steric hindrance from the two methyl groups on the phenyl ring influences the dihedral angle between the plane of the aromatic ring and the plane of the formamide group.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the formylation of 2,6-dimethylaniline.
Materials:
-
2,6-Dimethylaniline
-
Formic acid
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,6-dimethylaniline in a slight excess of formic acid and toluene.
-
Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.
Spectroscopic and Crystallographic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
IR spectra are recorded on an FTIR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry:
-
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Single-Crystal X-ray Diffraction:
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). The structure is solved and refined using standard crystallographic software.
Biological Context and Potential Relationships
While this compound itself is not widely reported to be involved in specific signaling pathways, it is a known metabolite of the formamidine pesticide, Amitraz.[3] The metabolic transformation of Amitraz in biological systems leads to the formation of N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF) and subsequently this compound. Understanding this metabolic pathway is crucial for toxicological and environmental studies of Amitraz.
Caption: Metabolic pathway of Amitraz to this compound.
Conclusion
This technical guide has provided a detailed examination of the molecular structure of this compound. The combination of spectroscopic and crystallographic data offers a comprehensive understanding of its chemical identity, connectivity, and three-dimensional conformation. The provided experimental protocols serve as a practical resource for researchers engaged in the synthesis and characterization of this and related compounds. Further investigation into its biological activities and potential applications, particularly in the context of pesticide metabolism, is a promising area for future research.
References
A Comprehensive Technical Guide to N-(2,6-Dimethylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(2,6-Dimethylphenyl)formamide, covering its chemical identity, properties, synthesis, and analytical methods. A significant focus is placed on its biological context as a metabolite of the formamidine pesticide Amitraz, including the relevant signaling pathways.
Chemical Identity and Properties
This compound is an organic compound classified as a formamide derivative. Its IUPAC name is This compound [1]. It is recognized primarily as a transformation product and metabolite of the widely used acaricide and insecticide, Amitraz[2][3].
The key quantitative properties of this compound are summarized in the table below. This data is essential for its characterization, handling, and analysis.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| CAS Number | 607-92-1 | [1] |
| Appearance | Solid | |
| Melting Point | 166-170 °C | |
| Boiling Point | 305.5 °C at 760 mmHg | |
| Density | 1.075 g/cm³ | |
| Spectroscopic Data | ||
| Infrared (IR) Spectrum | Data available from PubChem and SpectraBase. | [1] |
| Mass Spectrum | Principal peaks (m/z): 149, 120, 106. Data available from NIST and PubChem. | [1] |
| ¹³C NMR Spectrum | Data available from ChemicalBook. | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. The following protocols are based on established procedures for structurally related compounds.
This protocol describes the synthesis of this compound via the direct formylation of 2,6-dimethylaniline, adapted from procedures for similar substituted anilines[5].
Caption: General workflow for the GC-MS analysis of this compound.
Methodology:
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable organic solvent like ethyl acetate. Concentrate the extract and reconstitute in a known volume of solvent. An internal standard may be added for improved accuracy.
-
GC Conditions:
-
Injector: 250°C, splitless mode.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., quantifier m/z 149, qualifier m/z 120).
-
-
Quantification: Prepare a calibration curve using certified standards of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
The primary biological relevance of this compound stems from its role as a metabolite of the pesticide Amitraz. The toxicological and pharmacological effects of Amitraz are mediated through specific signaling pathways, which are likely targets for its metabolites as well.
In invertebrates such as ticks and mites, Amitraz functions primarily as an agonist of octopamine receptors .[6][7] These are G-protein coupled receptors (GPCRs) that play a critical role in neurotransmission. The active metabolite of Amitraz, N'-(2,4-Dimethylphenyl)-N-methylformamidine (DPMF), is a particularly potent activator of these receptors.[8] Agonism at octopamine receptors disrupts normal nerve function, leading to over-excitation, paralysis, and death of the arthropod.[7] The downstream signaling involves modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).[6]
In mammals, Amitraz exhibits toxicity by acting as a potent alpha-2-adrenergic receptor agonist in the central nervous system.[7][9] This interaction leads to symptoms such as sedation, bradycardia, and hypotension.
The diagram below illustrates the signaling cascade disrupted by Amitraz and its active metabolites in invertebrates.
Caption: Agonism of octopamine receptors by Amitraz metabolites disrupts downstream signaling.
Metabolism
Understanding the metabolic fate of formamidine compounds is critical for toxicology and drug development. This compound is formed through the metabolism of its parent compound.
Amitraz is metabolized in vivo, and one of the degradation products found in urine is 2,4-dimethylformanilide (an isomer of the title compound), indicating that hydrolysis of the formamidine linkage is a key metabolic step.[2] The general metabolism of N,N-dialkylformamides, such as the widely studied N,N-dimethylformamide (DMF), involves oxidative pathways catalyzed by cytochrome P450 enzymes.[10][11] The major pathway for DMF involves hydroxylation of a methyl group to form N-(hydroxymethyl)-N-methylformamide (HMMF), which can then be further metabolized.[11][12][13]
The diagram below outlines a generalized metabolic workflow applicable to formamide compounds.
Caption: Generalized metabolic workflow for the formation and clearance of formamide metabolites.
References
- 1. This compound | C9H11NO | CID 345859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(607-92-1) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pomais.com [pomais.com]
- 7. Amitraz - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Triazapentadiene (Amitraz) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 10. Investigation of the mechanistic basis of N,N-dimethylformamide toxicity. Metabolism of N,N-dimethylformamide and its deuterated isotopomers by cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 12. Absorption, metabolism and elimination of N,N-dimethylformamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.aston.ac.uk [research.aston.ac.uk]
An In-depth Technical Guide on the Physical and Chemical Properties of N-(2,6-Dimethylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-Dimethylphenyl)formamide, also known as 2',6'-dimethylformanilide, is an organic compound with the chemical formula C9H11NO.[1] It belongs to the class of N-acyl anilines and is a derivative of formamide. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available data and general experimental protocols. The structured presentation of data and workflows is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various chemical syntheses and studies.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C9H11NO | [1] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 166-170 °C (lit.) | [1] |
| Boiling Point | 305.5 °C at 760 mmHg | [1] |
| Density | 1.075 g/cm³ | [1] |
| Refractive Index | 1.572 | [1] |
| Flash Point | 176.3 °C | [1] |
Computed Properties
| Property | Value | Reference |
| XLogP3 | 1.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 149.084063974 Da | [2] |
| Monoisotopic Mass | 149.084063974 Da | [2] |
| Topological Polar Surface Area | 29.1 Ų | [2] |
| Heavy Atom Count | 11 | [1] |
| Complexity | 126 | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are outlined below. These are generalized procedures based on common organic chemistry techniques and information available for related compounds.
Synthesis of this compound
A common method for the synthesis of N-aryl formamides is the formylation of the corresponding aniline.
Materials:
-
2,6-Dimethylaniline
-
Formic acid
-
Toluene
-
Thionyl chloride (optional, for activation)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylaniline in a suitable solvent such as toluene.
-
Formylation: Add an excess of formic acid to the solution. The reaction mixture is then heated to reflux for several hours to drive the formylation reaction to completion. Water is a byproduct and can be removed azeotropically using a Dean-Stark apparatus if toluene is used as the solvent.
-
Work-up: After cooling to room temperature, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize any unreacted formic acid. The organic layer is then washed with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, the N-H proton, and the formyl proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the methyl carbons, and the carbonyl carbon of the formamide group.[3]
2. Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a characteristic C=O stretching vibration for the amide carbonyl group, typically in the range of 1650-1680 cm⁻¹. An N-H stretching vibration should also be observable around 3200-3300 cm⁻¹.
3. Mass Spectrometry (MS):
-
Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (149.19 g/mol ).[2]
Visualizations
The following diagrams illustrate generalized workflows for the synthesis and analysis of this compound.
References
Spectroscopic Profile of N-(2,6-Dimethylphenyl)formamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for N-(2,6-Dimethylphenyl)formamide, a key chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition.
Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in Chloroform-d (CDCl₃) reveals the presence of two rotamers due to restricted rotation around the amide C-N bond.
| Rotamer | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 1 (50%) | 8.36-8.38 | m | - | 1H | -CHO |
| 7.07-7.14 | m | - | 3H | Ar-H | |
| 2.25 | s | - | 6H | Ar-CH₃ | |
| 2 (50%) | 8.09 | d | 11.9 | 1H | -CHO |
| 7.07-7.14 | m | - | 3H | Ar-H | |
| 2.30 | s | - | 6H | Ar-CH₃ |
Source: The Royal Society of Chemistry
Table 2: ¹³C NMR Spectral Data
The ¹³C NMR spectrum was also recorded in Chloroform-d (CDCl₃) and shows a mixture of rotamers.
| Chemical Shift (δ) ppm | Assignment |
| 165.1, 159.5 | C=O (formyl) |
| 135.4 | Ar-C (quaternary) |
| 128.8, 128.4, 127.9 | Ar-C (CH) |
| 18.8, 18.7 | Ar-CH₃ |
Source: The Royal Society of Chemistry
Table 3: Mass Spectrometry Data
The mass spectrometry data was obtained from the National Institute of Standards and Technology (NIST) database.
| Library | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) |
| Main Library | 120 | 149 | 106 |
| Replicate Library | 149 | 120 | 106 |
Source: PubChem.[1]
Table 4: Infrared (IR) Spectral Data
The infrared spectrum was acquired using an Attenuated Total Reflectance (ATR) technique.
| Wavenumber (cm⁻¹) | Assignment |
| 3250 - 3150 | N-H Stretch |
| 3050 - 3000 | Aromatic C-H Stretch |
| 2950 - 2850 | Aliphatic C-H Stretch |
| 1680 - 1650 | C=O Stretch (Amide I) |
| 1550 - 1520 | N-H Bend (Amide II) |
| 1470 - 1440 | C-H Bend (Methyl) |
| 780 - 760 | C-H Out-of-plane Bend |
Data interpreted from typical IR absorption ranges for the functional groups present.
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The solid sample was placed directly onto the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹. Another reported method for obtaining the IR spectrum is using a Bruker IFS 85 instrument with a KBr-Pellet technique.[1]
Mass Spectrometry (MS)
The mass spectrum was acquired using a gas chromatography-mass spectrometry (GC-MS) system. The compound was introduced into the mass spectrometer via a GC, and electron ionization (EI) was used to generate the molecular ions and fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: General workflow for spectral analysis.
References
A Comprehensive Technical Guide to the Formylation of 2,6-Dimethylaniline: Mechanism and Synthesis of N-(2,6-Dimethylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of N-(2,6-dimethylphenyl)formamide, a key intermediate in various chemical and pharmaceutical applications. The document elucidates the primary mechanisms of formylation, presents quantitative data from key experimental protocols, and offers detailed methodologies for the synthesis.
Introduction
This compound, also known as 2',6'-dimethylformanilide, is a crucial building block in organic synthesis. Its structure, featuring a formamide group attached to a sterically hindered aniline derivative, makes it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the mechanism of its formation is paramount for optimizing reaction conditions and achieving high yields and purity. This guide will focus on the two predominant methods for the N-formylation of 2,6-dimethylaniline: direct formylation with formic acid and the Vilsmeier-Haack reaction.
Mechanisms of N-Formylation
The introduction of a formyl group (-CHO) onto the nitrogen atom of 2,6-dimethylaniline can be achieved through several pathways. The choice of method often depends on the desired scale, available reagents, and required purity of the final product.
Direct Formylation with Formic Acid
The most straightforward method for the N-formylation of anilines is the reaction with formic acid.[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism.
The mechanism involves the following steps:
-
Protonation of Formic Acid: In the presence of an acid catalyst or under thermal conditions, the carbonyl oxygen of formic acid is protonated, increasing the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of the protonated formic acid.[3]
-
Proton Transfer: A proton is transferred from the nitrogen atom to one of the oxygen atoms of the tetrahedral intermediate.
-
Elimination of Water: The intermediate collapses with the elimination of a water molecule, regenerating the catalyst and forming the this compound product.[3]
Caption: Reaction scheme and mechanism of N-formylation with formic acid.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including anilines.[4][5][6] This reaction utilizes a Vilsmeier reagent, which is a chloroiminium ion, formed from a substituted formamide (such as N,N-dimethylformamide, DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[4][5]
The mechanism for the formation of the Vilsmeier reagent and the subsequent formylation is as follows:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[6]
-
Electrophilic Attack: The electron-rich 2,6-dimethylaniline acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.
-
Intermediate Formation: An iminium ion intermediate is formed.
-
Hydrolysis: The iminium ion is subsequently hydrolyzed during aqueous workup to yield the final this compound.[4]
Caption: Vilsmeier-Haack reaction pathway for N-formylation.
Quantitative Data and Experimental Protocols
The following table summarizes key quantitative data from a representative experimental protocol for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 2,6-Dimethylaniline | 125 g | [1] |
| 88% Formic Acid | 375 ml | [1] |
| Reaction Conditions | ||
| Temperature | 120 °C | [1] |
| Reaction Time | 24 hours at 120°C, then 48 hours at room temperature | [1] |
| Pressure | Performed in a sealed bomb | [1] |
| Product | ||
| Product Name | N-formyl-2,6-dimethylaniline | [1] |
| Melting Point | 163-164.5 °C | [1] |
Detailed Experimental Protocol: Formylation with Formic Acid
This protocol is adapted from a known synthesis of N-formyl-2,6-dimethylaniline.[1]
Materials:
-
2,6-Dimethylaniline (125 g)
-
88% Formic Acid (375 ml)
-
1-liter reaction bomb with magnetic stirrer
-
Ice
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Combine 125 g of 2,6-dimethylaniline and 375 ml of 88% formic acid in a 1-liter reaction bomb equipped with a magnetic stirrer.
-
Seal the bomb and heat the oil bath to 120 °C. Maintain this temperature for 24 hours with continuous stirring.
-
Allow the bomb to cool to room temperature and continue stirring for an additional 48 hours.
-
Carefully release the pressure from the bomb.
-
Pour the reaction mixture into 800 ml of ice-water with vigorous stirring to precipitate the product.
-
Filter the solid product and wash it extensively with water.
-
Dry the solid under suction.
-
Further dry the product in a vacuum oven at 90-95 °C to obtain N-formyl-2,6-dimethylaniline.
Characterization:
-
The final product can be characterized by its melting point (163-164.5 °C) and spectroscopic methods such as NMR and IR to confirm its identity and purity.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Applications in Drug Development and Research
This compound serves as a versatile intermediate in the synthesis of a variety of organic molecules. In the pharmaceutical industry, it is a precursor to several active pharmaceutical ingredients. The formamide group can be readily transformed into other functional groups, and the substituted phenyl ring provides a scaffold for further chemical modifications. Its use in the development of new chemical entities continues to be an active area of research.
Conclusion
The formylation of 2,6-dimethylaniline to produce this compound is a fundamental transformation in organic synthesis. The choice between direct formylation with formic acid and the Vilsmeier-Haack reaction depends on the specific requirements of the synthesis. This guide has provided a detailed overview of the mechanisms, quantitative data, and experimental protocols for this important reaction, offering a valuable resource for researchers and professionals in the field of chemical and pharmaceutical development.
References
- 1. prepchem.com [prepchem.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2,4-Dimethylphenyl)formamide | 60397-77-5 | Benchchem [benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Toxicological Profile of N-(2,6-Dimethylphenyl)formamide: An In-depth Technical Guide
Executive Summary
N-(2,6-Dimethylphenyl)formamide belongs to the formamide class of chemicals. Due to the scarcity of direct toxicological data, this report extrapolates potential hazards from its close structural analogs. N,N-Dimethylformamide (DMF) is a well-studied industrial solvent known for its hepatotoxicity, reproductive and developmental effects, and carcinogenic potential in animal studies. N-(2,4-Dimethylphenyl)formamide is classified as acutely toxic via oral, dermal, and inhalation routes, an eye irritant, and is suspected of causing genetic defects and organ damage through prolonged exposure. Based on these analogs, this compound should be handled as a potentially hazardous substance with particular concern for liver toxicity, reproductive hazards, and carcinogenicity.
Acute Toxicity
Acute toxicity data for the structural analog N,N-Dimethylformamide (DMF) indicates moderate to low acute toxicity via oral, dermal, and inhalation routes. The primary target organ for acute high-dose exposure is the liver.
Quantitative Acute Toxicity Data for Structural Analogs
| Compound | Test | Species | Route | Value | Reference |
| N,N-Dimethylformamide | LD50 | Rat | Oral | 2,800 - 7,600 mg/kg | [1][2] |
| N,N-Dimethylformamide | LD50 | Mouse | Oral | 3,700 - 6,800 mg/kg | [1] |
| N,N-Dimethylformamide | LD50 | Rabbit | Dermal | 1,500 mg/kg | [2][3] |
| N,N-Dimethylformamide | LC50 | Rat | Inhalation | 9 - 15 mg/L (4h) | [2] |
| N,N-Dimethylformamide | LC50 | Mouse | Inhalation | 6,080 - 18,605 mg/m³ (2h) | [1] |
| N-(2,4-Dimethylphenyl)formamide | - | - | Oral | Toxic if swallowed (GHS Cat. 3) | [4][5] |
| N-(2,4-Dimethylphenyl)formamide | - | - | Dermal | Toxic in contact with skin (GHS Cat. 3) | [5] |
| N-(2,4-Dimethylphenyl)formamide | - | - | Inhalation | Toxic if inhaled (GHS Cat. 3) | [5] |
Experimental Protocols for Acute Toxicity Testing (General)
The acute toxicity values for DMF were likely determined using protocols similar to the OECD Test Guidelines.
-
Oral Toxicity (OECD 423 - Acute Toxic Class Method): This method involves a stepwise procedure where a substance is administered orally to a group of experimental animals (typically rats) at one of the defined dose levels. The absence or presence of compound-related mortality in one step determines the next step. Observations are made for at least 14 days, and include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.[6]
-
Dermal Toxicity (OECD 402 - Acute Dermal Toxicity): The substance is applied to the shaved skin of animals (typically rats or rabbits) for a 24-hour period. The initial dose is selected based on expected toxicity. Further groups may be tested at higher or lower doses depending on the observed signs of toxicity or mortality. Observations for systemic toxicity and local skin reactions are recorded for 14 days.[7]
-
Inhalation Toxicity (OECD 403 - Acute Inhalation Toxicity): Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (usually 4 hours). Multiple concentration groups are used to determine the concentration-response relationship. Animals are observed for 14 days post-exposure.[8]
Repeated Dose and Chronic Toxicity
The primary target organ for repeated and chronic exposure to DMF is the liver. Effects observed in animal studies include increased liver weight, hepatocellular necrosis, and changes in serum liver enzymes.
Quantitative Repeated Dose and Chronic Toxicity Data for N,N-Dimethylformamide
| Species | Route | Exposure Duration | NOAEL | LOAEL | Effects | Reference |
| Rat | Inhalation | 13 weeks | 200 ppm | 400 ppm | Hepatocellular necrosis | [8][9] |
| Rat | Inhalation | 13 weeks | - | 50 ppm | Increased liver weight, changes in liver function assays | [8] |
| Mouse | Inhalation | 13 weeks | < 50 ppm | 50 ppm | Increased liver weight, hepatocellular hypertrophy | [8] |
| Rat | Oral | - | 50 mg/kg/day | - | Reproductive toxicity | [1] |
Experimental Protocol: 13-Week Inhalation Study (NTP)
The data for DMF's chronic inhalation toxicity was generated from studies conducted by the National Toxicology Program (NTP).[8][9]
-
Test System: Male and female F344/N rats and B6C3F1 mice.
-
Administration: Whole-body inhalation exposure to DMF vapors at concentrations of 0, 50, 100, 200, 400, or 800 ppm.
-
Exposure Regimen: 6 hours/day, 5 days/week for 13 weeks.
-
Endpoints Evaluated: Survival, body weight, clinical observations, clinical pathology (hematology, serum chemistry), organ weights, and histopathology of major tissues and organs. In rats, cardiovascular and renal function were also assessed. For both species, sperm morphology and vaginal cytology were evaluated.[8]
Genotoxicity
The genotoxic potential of this compound is unknown. Its analog, N-(2,4-Dimethylphenyl)formamide, is suspected of causing genetic defects.[4] N,N-Dimethylformamide has been extensively tested and is generally considered not to be genotoxic in bacterial systems, though some equivocal results have been reported in mammalian cell assays.
Genotoxicity Data for Structural Analogs
| Compound | Test Type | System | Result | Reference |
| N,N-Dimethylformamide | Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537) with and without S9 | Negative | [8] |
| N,N-Dimethylformamide | Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells with and without S9 | Negative | [8] |
| N,N-Dimethylformamide | Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells with and without S9 | Negative | [8] |
| N,N-Dimethylformamide | Mouse Lymphoma Assay | L5178Y/TK+/- cells without S9 | Marginally positive in one lab, negative in two others | [8] |
| N,N-Dimethylformamide | Unscheduled DNA Synthesis | Rat hepatocytes | Slightly positive in one study, negative in two others | [10] |
| N-(2,4-Dimethylphenyl)formamide | - | - | Suspected of causing genetic defects (GHS Cat. 2) | [4] |
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This is a widely used initial screening test for genotoxicity.
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay measures the ability of a test substance to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on an amino acid-deficient medium.
-
Methodology: Bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver). The number of revertant colonies is counted and compared to a negative control. A substance is considered mutagenic if it produces a concentration-related increase in revertant colonies.[11]
Carcinogenicity
There is no direct data on the carcinogenicity of this compound. However, long-term inhalation studies with N,N-Dimethylformamide have shown evidence of carcinogenicity in both rats and mice, with the liver being the primary target organ.[12][13]
Carcinogenicity Data for N,N-Dimethylformamide
| Species | Route | Exposure Duration | Findings | Reference |
| Rat | Inhalation | 2 years | Increased incidences of hepatocellular adenomas and carcinomas. | [12][13] |
| Mouse | Inhalation | 2 years | Increased incidences of hepatocellular adenomas, carcinomas, and hepatoblastomas. | [12][13] |
Experimental Protocol: Two-Year Carcinogenicity Bioassay (NTP)
These studies are designed to evaluate the toxicologic and carcinogenic potential of a chemical over the lifetime of the test animals.[14][15]
-
Test System: Groups of 50 male and 50 female F344/N rats and B6C3F1 mice.
-
Administration: Inhalation exposure to the test substance at various concentrations for 6 hours/day, 5 days/week for 104 weeks.
-
Endpoints: Survival, body weight, clinical signs of toxicity, and comprehensive histopathological examination of all major organs and tissues for neoplastic (tumors) and non-neoplastic lesions.
Reproductive and Developmental Toxicity
Animal studies on N,N-Dimethylformamide have demonstrated reproductive and developmental toxicity, including fetotoxicity and teratogenic effects.[16] Chronic exposure in mice has been shown to reduce fertility.[16][17]
Reproductive and Developmental Toxicity of N,N-Dimethylformamide
| Species | Route | Effects | Reference |
| Rat | Inhalation | Fetotoxicity (reduced fetal weight), embryolethality | [18][19] |
| Rabbit | Dermal, Inhalation | Teratogenic effects | [18] |
| Mouse | Oral (drinking water) | Reduced fertility, developmental toxicity (skeletal malformations) | [16][17] |
Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)
This screening test provides information on both repeated dose toxicity and potential effects on reproductive and developmental parameters.
-
Test System: Typically male and female rats.
-
Administration: The test substance is administered daily in graduated doses to several groups of animals, starting before mating and continuing through mating, gestation, and lactation.
-
Endpoints:
-
Parental Animals: Effects on mating performance, fertility, pregnancy, and delivery are observed. Standard repeated dose toxicity endpoints (body weight, food consumption, clinical signs, hematology, clinical chemistry, organ weights, histopathology) are also measured.
-
Offspring: Viability, body weight, and clinical signs are observed through lactation. A gross necropsy is performed on all pups.[20]
-
Potential Mechanisms and Pathways
The precise signaling pathways for formamide-induced toxicity are not fully elucidated. However, for N,N-Dimethylformamide, hepatotoxicity is thought to be mediated by its metabolites.
Hypothetical Metabolic Pathway
The metabolism of N,N-Dimethylformamide primarily occurs in the liver via cytochrome P450 enzymes. A key step is the hydroxylation of one of the methyl groups, leading to the formation of N-(hydroxymethyl)-N-methylformamide (HMMF). HMMF is unstable and can decompose to N-methylformamide (NMF) or be further metabolized. These metabolites are believed to play a role in the observed liver toxicity. A similar metabolic activation pathway could be hypothesized for this compound.
Caption: Hypothetical metabolic activation of a dimethylformamide leading to hepatotoxicity.
General Toxicological Testing Workflow
The assessment of a chemical's toxicity follows a structured workflow, often starting with in silico and in vitro methods before proceeding to in vivo animal studies.
Caption: A typical workflow for assessing the toxicity of a chemical substance.
Conclusion
While specific toxicological data for this compound is lacking, a review of its structural analogs, N,N-Dimethylformamide and N-(2,4-Dimethylphenyl)formamide, strongly suggests that it should be treated as a hazardous chemical. Key concerns include acute toxicity, severe eye irritation, and the potential for liver damage, genetic defects, carcinogenicity, and reproductive harm. It is imperative that appropriate safety precautions, including engineering controls, personal protective equipment, and proper handling procedures, are implemented to minimize exposure until comprehensive toxicological studies on this compound are conducted.
References
- 1. cerij.or.jp [cerij.or.jp]
- 2. columbuschemical.com [columbuschemical.com]
- 3. rcilabscan.com [rcilabscan.com]
- 4. N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. umwelt-online.de [umwelt-online.de]
- 8. NTP technical report on the toxicity studies of N,N-Dimethylformamide (CAS No. 68-12-2) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. Carcinogenicity and chronic toxicity after inhalation exposure of rats and mice to N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Assessing human carcinogenicity risk of agrochemicals without the rodent cancer bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sanei.or.jp [sanei.or.jp]
- 17. Formamide and dimethylformamide: reproductive assessment by continuous breeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studies on the prenatal toxicity of N,N-dimethylformamide in mice, rats and rabbits | CoLab [colab.ws]
- 19. Developmental toxicity of dimethylformamide in the rat following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oecd.org [oecd.org]
N-formyl-2,6-dimethylaniline: A Comprehensive Technical Guide to its Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-formyl-2,6-dimethylaniline, also known as N-(2,6-dimethylphenyl)formamide, is a chemical intermediate with potential applications in organic synthesis. While its direct, large-scale industrial uses are not as prominently documented as those of its precursor, 2,6-dimethylaniline, its role as a formylated aniline suggests utility as a protecting group or as a building block in the synthesis of more complex molecules. This technical guide provides a detailed overview of the synthesis of N-formyl-2,6-dimethylaniline, including experimental protocols and quantitative data. Furthermore, it explores the significant applications of its precursor, 2,6-dimethylaniline, in the pharmaceutical and chemical industries, offering context for the potential utility of its N-formylated derivative.
Introduction
N-aryl formamides are a class of organic compounds that serve as important intermediates in various synthetic transformations. The formyl group can act as a protecting group for the amino functionality, allowing for selective reactions at other sites of the molecule. It can also be a precursor for the introduction of other functional groups. N-formyl-2,6-dimethylaniline is the N-formylated derivative of 2,6-dimethylaniline, a key starting material in the industrial synthesis of numerous important compounds.
This guide will first detail the synthesis of N-formyl-2,6-dimethylaniline, providing a comprehensive experimental protocol. Subsequently, it will delve into the major applications of its parent compound, 2,6-dimethylaniline, to provide a broader perspective on the chemical space this family of compounds occupies.
Synthesis of N-formyl-2,6-dimethylaniline
The most direct and commonly cited method for the synthesis of N-formyl-2,6-dimethylaniline is the formylation of 2,6-dimethylaniline using formic acid.
Reaction Scheme
Caption: Reaction scheme for the synthesis of N-formyl-2,6-dimethylaniline.
Experimental Protocol
A detailed experimental protocol for the synthesis of N-formyl-2,6-dimethylaniline is provided below, based on established laboratory procedures.[1]
Materials:
-
2,6-Dimethylaniline
-
88% Formic Acid
-
Ice
-
Water
Equipment:
-
1-liter pressure vessel (bomb) with magnetic stirrer
-
Oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
Procedure:
-
In a 1-liter pressure vessel equipped with a magnetic stirrer, combine 125 g of 2,6-dimethylaniline and 375 ml of 88% formic acid.[1]
-
Seal the vessel and heat the mixture to 120°C using an oil bath.[1]
-
Maintain the reaction at this temperature for 24 hours with continuous stirring.[1]
-
Allow the vessel to cool to room temperature and continue stirring for an additional 48 hours.[1]
-
Carefully release the pressure from the vessel.
-
Pour the reaction mixture into a beaker containing 800 ml of ice with stirring.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid extensively with water.
-
Dry the product in a vacuum oven at 90-95°C.
Quantitative Data
| Parameter | Value | Reference |
| Melting Point | 163-164.5°C | [1] |
Note: The yield for this specific protocol was not provided in the cited source.
Potential Uses of N-formyl-2,6-dimethylaniline
While specific, large-scale industrial applications of N-formyl-2,6-dimethylaniline are not extensively documented, its chemical structure suggests several potential uses in organic synthesis:
-
Protecting Group: The formyl group can serve as a protecting group for the secondary amine of 2,6-dimethylaniline. This allows for chemical modifications on other parts of the molecule without affecting the amino group. The formyl group can typically be removed under acidic or basic conditions.
-
Intermediate in Multi-step Synthesis: It can act as a precursor for the synthesis of more complex molecules. The formyl group can be a handle for further functionalization or can be transformed into other groups.
-
Precursor to Isocyanides: Formamides can be dehydrated to form isocyanides, which are versatile reagents in organic synthesis, for example, in the Passerini and Ugi reactions.
The Precursor: Synthesis and Major Applications of 2,6-Dimethylaniline
To fully appreciate the context of N-formyl-2,6-dimethylaniline, it is essential to understand the synthesis and significant uses of its starting material, 2,6-dimethylaniline.
Synthesis of 2,6-Dimethylaniline
There are two primary industrial routes for the synthesis of 2,6-dimethylaniline:
-
Nitration-reduction of m-xylene: This method involves the nitration of m-xylene followed by the reduction of the resulting nitro derivative. However, this process can generate significant waste and may lead to the formation of the undesired 2,4-dimethylaniline isomer.[2]
-
Amination of 2,6-dimethylphenol: This process involves the reaction of 2,6-dimethylphenol with ammonia at high temperatures and pressures in the presence of a catalyst.[3]
A laboratory-scale synthesis from 2,6-dimethylnitrobenzene has also been described.
Caption: Industrial synthesis routes for 2,6-dimethylaniline.
Major Applications of 2,6-Dimethylaniline
2,6-Dimethylaniline is a crucial intermediate in several industries, most notably in the pharmaceutical sector.
The primary use of 2,6-dimethylaniline is in the synthesis of local anesthetics of the "caine" family. The most prominent example is lidocaine .
Synthesis of Lidocaine from 2,6-Dimethylaniline:
The synthesis of lidocaine from 2,6-dimethylaniline is a two-step process. It is important to note that this well-established industrial synthesis proceeds through an chloroacetylation of the amine, not through an N-formylated intermediate.
Caption: Experimental workflow for the synthesis of Lidocaine.
Detailed Experimental Protocol for Lidocaine Synthesis:
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide [4]
-
Dissolve 2,6-dimethylaniline in glacial acetic acid.
-
Add α-chloroacetyl chloride to the solution.
-
Warm the mixture gently (40-50°C).
-
Add a solution of sodium acetate in water to precipitate the product.
-
Collect the solid by filtration and wash with water.
Step 2: Synthesis of Lidocaine [5]
-
Suspend the α-chloro-2,6-dimethylacetanilide in toluene.
-
Add diethylamine and reflux the mixture for several hours.
-
After cooling, filter off the precipitated diethylamine hydrochloride.
-
The toluene solution containing lidocaine is then worked up to isolate the final product, often as a hydrochloride salt.
Quantitative Data for Lidocaine Synthesis (Illustrative):
| Reactant/Product | Molecular Weight | Moles (Example) | Mass/Volume (Example) |
| 2,6-Dimethylaniline | 121.18 g/mol | 0.05 mol | 6.06 g (approx. 6.2 mL) |
| α-chloroacetyl chloride | 112.94 g/mol | 0.06 mol | 6.78 g (approx. 4.7 mL) |
| Diethylamine | 73.14 g/mol | 0.09 mol | 6.58 g (approx. 9.3 mL) |
Note: These are example quantities and may vary based on the specific laboratory procedure.
2,6-Dimethylaniline also serves as an intermediate in the production of certain pesticides and dyes.[2] Its structural features make it a useful building block for creating a variety of complex organic molecules with desired biological or colorimetric properties.
Conclusion
N-formyl-2,6-dimethylaniline is a readily synthesizable derivative of the industrially significant chemical, 2,6-dimethylaniline. While its direct applications are not as widespread as its precursor, its role as a protected amine or a synthetic intermediate offers potential for its use in specialized organic synthesis. A thorough understanding of the synthesis and major applications of 2,6-dimethylaniline, particularly in the production of lidocaine, provides a valuable framework for appreciating the chemical context and potential utility of N-formyl-2,6-dimethylaniline in the fields of chemical research and drug development. Further research into the specific reactions and applications of N-formyl-2,6-dimethylaniline could uncover novel synthetic pathways and applications.
References
Methodological & Application
Application Notes and Protocols for N-(2,6-Dimethylphenyl)formamide as a Formylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-Dimethylphenyl)formamide is a substituted formamide that can serve as a formylating agent in various organic transformations. Formylation, the introduction of a formyl group (-CHO), is a critical step in the synthesis of aldehydes, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. While N,N-dimethylformamide (DMF) is the most commonly employed formylating agent in reactions such as the Vilsmeier-Haack reaction, other substituted formamides like this compound can also be utilized. These notes provide an overview of the potential applications of this compound as a formylating agent, with protocols adapted from established procedures for analogous reagents.
Principle Applications
The primary application of this compound as a formylating agent is in the synthesis of aldehydes. This can be achieved through two main pathways:
-
The Vilsmeier-Haack Reaction: For the formylation of electron-rich aromatic and heteroaromatic compounds.
-
Reaction with Organometallic Reagents: For the formylation of Grignard and organolithium reagents.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of an electron-rich arene using a substituted formamide and a phosphorus oxychloride (POCl₃) reagent.[1][2] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.[3][4]
General Mechanism
The reaction of this compound with phosphorus oxychloride would generate the corresponding Vilsmeier reagent. This electrophilic species is then attacked by an electron-rich aromatic compound. Subsequent hydrolysis of the resulting iminium ion yields the aryl aldehyde.[2][4]
Expected Substrate Scope
Similar to other Vilsmeier-Haack reactions, this compound is expected to be effective for the formylation of:
-
Activated aromatic compounds (e.g., phenols, anilines, and their derivatives).
-
Heterocyclic compounds (e.g., indoles, pyrroles, furans, and thiophenes).[4]
Data Presentation: Vilsmeier-Haack Formylation with Analogous Reagents
Specific yield and condition data for this compound are not widely available. The following table summarizes typical conditions and yields for the formylation of various substrates using the analogous reagent, DMF. These can serve as a starting point for optimizing reactions with this compound.
| Substrate | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N,N-Dimethylaniline | POCl₃ | DMF | Steam Bath | 2 | 80-84[3] |
| Indole | POCl₃ | DMF | 35 | 1 | 90 |
| Pyrrole | POCl₃ | Diethyl Ether | 0 - RT | 1 | 85 |
| Anthracene | POCl₃ | o-Dichlorobenzene | 90-95 | 1 | 85-90 |
| Anisole | POCl₃ | DMF | 100 | 5 | 75-80 |
Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene (Adapted)
This protocol is adapted from a standard procedure for the formylation of N,N-dimethylaniline using DMF and can be used as a starting point for reactions with this compound.[3]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Electron-rich aromatic substrate
-
Ice
-
Saturated sodium acetate solution
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser, place the this compound.
-
Cool the flask in an ice bath and add phosphorus oxychloride dropwise with stirring. An exothermic reaction will occur.
-
After the addition of POCl₃ is complete and the initial exotherm has subsided, add the electron-rich aromatic substrate dropwise with continuous stirring.
-
Heat the reaction mixture on a steam bath or in an oil bath, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it onto crushed ice in a beaker.
-
Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution with vigorous stirring.
-
Collect the precipitated product by filtration, or if no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., DCM or diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Formylation of Organometallic Reagents
This compound can also potentially be used to formylate organometallic reagents, such as Grignard and organolithium reagents, to produce aldehydes. This method is particularly useful for the synthesis of aliphatic and non-activated aromatic aldehydes.
General Reaction
R-MgX or R-Li + (CH₃)₂C₆H₃-N(H)CHO → R-CHO
Data Presentation: Formylation of Grignard Reagents with Analogous Formamides
The following table provides representative yields for the formylation of Grignard reagents with other formamides.
| Grignard Reagent | Formylating Agent | Solvent | Yield (%) |
| Phenylmagnesium bromide | N-Formylpiperidine | THF | 85-95 |
| n-Butylmagnesium bromide | N,N-Dimethylformamide | THF | 70-80 |
| 2-Thienylmagnesium bromide | N,N-Dimethylformamide | THF | 65-75 |
| Mesitylmagnesium bromide | N,N-Dimethylformamide | THF | 80-90 |
Experimental Protocol: Formylation of a Grignard Reagent (Adapted)
This is a general procedure that can be adapted for the use of this compound.
Materials:
-
Aryl or alkyl halide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
This compound
-
Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the Grignard reagent from the corresponding aryl or alkyl halide and magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
-
In a separate flask, dissolve this compound in anhydrous THF and cool the solution in an ice-salt bath.
-
Slowly add the prepared Grignard reagent to the solution of this compound with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period (monitor by TLC).
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by distillation or column chromatography.
Conclusion
This compound presents a viable, albeit less documented, alternative to more common formylating agents like DMF. Its application in the Vilsmeier-Haack reaction and in the formylation of organometallic reagents can be inferred from established chemical principles. The protocols and data provided herein, based on analogous reagents, offer a solid foundation for researchers to develop specific applications for this compound. Further investigation is warranted to fully characterize its reactivity, scope, and potential advantages in organic synthesis and drug development.
References
Application of N-(2,6-Dimethylphenyl)formamide in Vilsmeier-Haack Reactions: A Detailed Guide for Researchers
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, yielding valuable aldehyde derivatives that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The reaction typically involves the use of a substituted formamide and a phosphorus oxychloride (POCl₃) or a similar reagent to generate an electrophilic iminium salt, known as the Vilsmeier reagent. This reagent then attacks the electron-rich substrate, leading to the introduction of a formyl group. While N,N-dimethylformamide (DMF) is the most commonly employed formamide, the use of other substituted formamides, such as N-(2,6-Dimethylphenyl)formamide, can offer unique advantages in terms of reactivity, selectivity, and product profile.
This document provides detailed application notes and protocols for the use of this compound in the Vilsmeier-Haack reaction, aimed at researchers, scientists, and professionals in the field of drug development and organic synthesis.
Reaction Mechanism and Principle
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the aromatic substrate.
-
Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[1]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic or heteroaromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex.
-
Rearomatization and Hydrolysis: The intermediate sigma complex loses a proton to regain aromaticity, forming an iminium salt. Subsequent hydrolysis of this iminium salt during aqueous workup yields the final aryl aldehyde product.
Quantitative Data Summary
While specific quantitative data for the Vilsmeier-Haack reaction using this compound is not extensively documented in publicly available literature, the following table provides representative data for the formylation of common electron-rich substrates using analogous N,N-disubstituted formamides under typical Vilsmeier-Haack conditions. This data can serve as a valuable starting point for optimizing reactions with this compound.
| Substrate | Formamide Reagent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Indole | DMF/POCl₃ | 0 to RT | 2.5 | 77 | |
| Pyrrole | DMF/POCl₃ | 0 to RT | - | High | |
| N,N-Dimethylaniline | DMF/POCl₃ | 0 to 100 | 2 | 80-84 | [2] |
| 3-Amino-4-methylpyridine | DMF/POCl₃ | Room Temperature | 48 | ~60-70 | [3] |
| 3H-Indole derivative | DMF/POCl₃ | 0 to 75 | 6 | Excellent | [4] |
Note: The yields and reaction conditions are highly dependent on the specific substrate and the reaction scale. Optimization is recommended for each new substrate.
Experimental Protocols
The following are generalized protocols for the Vilsmeier-Haack reaction. These should be adapted for use with this compound, with careful monitoring and optimization of reaction parameters.
Protocol 1: General Procedure for Formylation of Activated Aromatic Compounds
This protocol is suitable for electron-rich aromatic compounds such as N,N-dialkylanilines and activated phenols.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Substrate (e.g., N,N-dimethylaniline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-dichloroethane)
-
Sodium acetate solution (saturated)
-
Ice
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add this compound (1.1 equivalents) to the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add the aromatic substrate (1.0 equivalent) to the reaction mixture, either neat or as a solution in the anhydrous solvent.
-
Allow the reaction to warm to room temperature and then heat to a suitable temperature (e.g., 50-80 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium acetate solution until the pH is between 6 and 7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired aryl aldehyde.
Protocol 2: Formylation of Electron-Rich Heterocycles (e.g., Indole or Pyrrole)
This protocol is adapted for highly reactive heterocyclic substrates.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Heterocyclic substrate (e.g., Indole)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Aqueous sodium hydroxide solution (1 M) or saturated sodium bicarbonate solution
-
Ice
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 equivalents) to a solution of this compound (1.2 equivalents) in the anhydrous solvent at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Prepare a solution of the heterocyclic substrate (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the substrate solution to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for a period of 1 to 4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.
-
Basify the aqueous mixture to a pH of 8-9 by the slow addition of 1 M sodium hydroxide solution or a saturated solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude aldehyde by column chromatography on silica gel or by recrystallization.
Applications in Drug Development and Organic Synthesis
The formylated products obtained from the Vilsmeier-Haack reaction using this compound are versatile intermediates in the synthesis of various biologically active molecules. The steric hindrance provided by the 2,6-dimethylphenyl group may influence the regioselectivity of the formylation on certain substrates, potentially leading to the formation of unique isomers that are not accessible with less hindered formamides.
Aryl and heteroaryl aldehydes are key building blocks for the synthesis of:
-
Pharmaceuticals: Many drug molecules contain heterocyclic or aromatic aldehyde functionalities or are synthesized from such precursors. These include anticancer, anti-inflammatory, and antiviral agents.
-
Agrochemicals: Aldehydes are used in the synthesis of pesticides and herbicides.
-
Fine Chemicals and Dyes: Aromatic aldehydes are important intermediates in the production of fragrances, dyes, and other specialty chemicals.
Visualizations
Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Proper cooling and slow addition of reagents are crucial to control the reaction temperature.
-
The solvents used are often flammable and/or toxic. Handle them with care and in accordance with safety data sheets.
Conclusion
The Vilsmeier-Haack reaction using this compound offers a potentially valuable method for the formylation of electron-rich aromatic and heterocyclic compounds. While specific literature examples are scarce, the general protocols and principles outlined in this document provide a solid foundation for researchers to explore and optimize this transformation for their specific synthetic needs. The unique steric and electronic properties of the N-(2,6-dimethylphenyl) group may lead to novel reactivity and selectivity, making it a worthwhile alternative to more common formylating agents in the pursuit of new pharmaceutical intermediates and fine chemicals.
References
Application Note: N-Formylation of Anilines using N-(2,6-Dimethylphenyl)formamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-formylation of anilines is a fundamental transformation in organic synthesis, yielding formanilides that are crucial intermediates in the production of various pharmaceuticals, agrochemicals, and dyes. Formanilides also serve as reagents in Vilsmeier-Haack reactions. While numerous methods exist for N-formylation, the use of N-arylformamides as formylating agents through transamidation offers a valuable alternative, often under neutral or mild conditions. This application note details a representative protocol for the N-formylation of anilines using N-(2,6-Dimethylphenyl)formamide as the formylating agent. This process proceeds via a transamidation reaction, where the formyl group is transferred from this compound to the aniline substrate.
While a specific, optimized protocol for this exact transformation is not widely documented, this note provides a generalized yet detailed procedure based on established principles of transamidation reactions involving similar N-substituted formamides. The protocol is designed to be a starting point for researchers to optimize for their specific aniline substrates.
Data Presentation
The following tables summarize representative quantitative data for the N-formylation of various aniline substrates with this compound. These values are based on typical results obtained for analogous transamidation reactions and should be considered as a guide for optimization.
Table 1: Reaction Conditions and Yields for the N-Formylation of Various Anilines
| Entry | Aniline Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 150 | 12 | 85 |
| 2 | 4-Methylaniline | 150 | 12 | 88 |
| 3 | 4-Methoxyaniline | 150 | 14 | 82 |
| 4 | 4-Chloroaniline | 160 | 18 | 75 |
| 5 | 4-Nitroaniline | 170 | 24 | 60 |
| 6 | 2-Methylaniline | 160 | 16 | 78 |
Table 2: Effect of Catalyst on the N-Formylation of Aniline
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 150 | 12 | 85 |
| 2 | Zinc Acetate (5) | 130 | 8 | 92 |
| 3 | p-Toluenesulfonic acid (5) | 130 | 10 | 88 |
Experimental Protocols
General Procedure for the N-Formylation of Anilines with this compound (Catalyst-Free)
This protocol describes a general method for the N-formylation of anilines via a thermal, catalyst-free transamidation.
Materials:
-
Aniline substrate (1.0 mmol)
-
This compound (1.2 mmol)
-
High-boiling point solvent (e.g., Diphenyl ether or Sulfolane) (3 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add the aniline substrate (1.0 mmol), this compound (1.2 mmol), and the solvent (3 mL).
-
The reaction mixture is heated to 150-170 °C with vigorous stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate (20 mL) and washed successively with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-formylated aniline.
Catalytic N-Formylation of Anilines with this compound
This protocol outlines a catalyzed approach which may offer milder reaction conditions and improved yields.
Materials:
-
Aniline substrate (1.0 mmol)
-
This compound (1.2 mmol)
-
Catalyst (e.g., Zinc Acetate, 5 mol%)
-
Solvent (e.g., Toluene or Xylene) (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine the aniline substrate (1.0 mmol), this compound (1.2 mmol), the chosen catalyst (e.g., Zinc Acetate, 0.05 mmol), and the solvent (5 mL).
-
The mixture is heated to reflux with stirring.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
After cooling to room temperature, the workup and purification are carried out as described in the catalyst-free protocol.
Mandatory Visualization
Application of N-(2,6-Dimethylphenyl)formamide in Peptide Synthesis: A Review of Available Data
A comprehensive search of scientific literature and chemical databases reveals no established applications of N-(2,6-Dimethylphenyl)formamide in the field of peptide synthesis. While a vast array of reagents and solvents are utilized in the construction of peptide bonds, this compound does not appear to be a documented component in standard or specialized peptide synthesis protocols.
Researchers, scientists, and drug development professionals in the field of peptide chemistry rely on well-characterized coupling reagents, activating agents, and solvents to ensure high-yield and high-purity synthesis of peptides. The lack of literature on this compound in this context suggests that it has not been found to offer advantages over existing methodologies or may possess properties that are incompatible with the delicate nature of peptide chain elongation.
For professionals seeking information on reagents for peptide synthesis, we provide the following overview of commonly used formamides and their roles.
The Role of N,N-Dimethylformamide (DMF) in Peptide Synthesis
N,N-Dimethylformamide (DMF) is a widely used polar aprotic solvent in solid-phase peptide synthesis (SPPS). Its primary functions are to:
-
Swell the solid support resin: This allows for greater access of reagents to the growing peptide chain.
-
Dissolve amino acid derivatives and coupling reagents: Ensuring a homogeneous reaction mixture is crucial for efficient peptide bond formation.
-
Facilitate washing steps: DMF is effective in removing excess reagents and byproducts between synthesis steps.
While effective, concerns over the toxicity of DMF have led to the investigation of alternative solvents.[1]
Standard Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for Fmoc-based SPPS, a common methodology in which DMF is a key solvent, is outlined below.
Experimental Protocol: A General Fmoc-SPPS Procedure
The following is a generalized protocol for the manual synthesis of a peptide on a solid support, illustrating the use of standard reagents.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC-grade solvents for purification
Protocol:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.[2][3]
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment followed by a longer treatment.[2][3]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated by pre-mixing with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This activated mixture is then added to the resin. The reaction is allowed to proceed for 1-2 hours.[2]
-
Washing: The resin is washed with DMF to remove unreacted amino acid and coupling byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the amino acid side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA).[2]
-
Purification: The crude peptide is precipitated, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data for Common Coupling Reagents
The choice of coupling reagent can significantly impact the efficiency and purity of the synthesized peptide. Below is a table summarizing common coupling reagents and their general characteristics.
| Coupling Reagent | Class | Advantages | Disadvantages |
| HBTU | Uronium Salt | Fast coupling, stable, widely used. | Can cause guanidinylation of the N-terminus.[4] |
| HATU | Uronium Salt | Highly efficient, especially for sterically hindered amino acids. | More expensive than HBTU. |
| DCC | Carbodiimide | Inexpensive. | Forms an insoluble urea byproduct that can be difficult to remove. |
| DIC | Carbodiimide | Forms a soluble urea byproduct. | Less reactive than uronium salts. |
| PyBOP | Phosphonium Salt | Good for sterically hindered couplings, less risk of guanidinylation. | Byproducts can be difficult to remove.[4] |
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using N-(2,6-Dimethylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-(2,6-Dimethylphenyl)formamide in the synthesis of heterocyclic compounds. This methodology is presented as a specialized variation of the Vilsmeier-Haack reaction, offering a potential alternative for achieving specific regioselectivity or accommodating substrates sensitive to standard Vilsmeier-Haack conditions.
Introduction
This compound is a substituted formamide that can be employed as a precursor to a Vilsmeier-type reagent for the formylation and subsequent cyclization of activated aromatic and aliphatic precursors to yield a variety of heterocyclic scaffolds. The presence of the sterically bulky 2,6-dimethylphenyl group can influence the reactivity of the intermediate Vilsmeier reagent, potentially leading to altered selectivity compared to the classical Vilsmeier-Haack reaction which typically employs N,N-dimethylformamide (DMF). These protocols are designed to serve as a foundational guide for researchers exploring the synthetic utility of this reagent.
Core Application: Synthesis of Quinolines
A primary application of this compound lies in the synthesis of quinoline derivatives. The Vilsmeier-Haack cyclization of N-arylacetamides using a reagent derived from this compound and phosphorus oxychloride (POCl₃) provides a route to 2-chloro-3-formylquinolines. These products are versatile intermediates for the synthesis of more complex fused heterocyclic systems.
General Reaction Scheme
The overall transformation involves the reaction of an N-arylacetamide with the Vilsmeier reagent generated in situ from this compound and POCl₃. The reaction proceeds via cyclization and formylation to yield the corresponding 2-chloro-3-formylquinoline.
Diagram of the General Reaction:
Caption: General synthesis of 2-chloro-3-formylquinolines.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2-chloro-3-formylquinolines from substituted N-arylacetamides using the this compound/POCl₃ system. The data is based on a study by Mogilaiah et al. which utilized a similar Vilsmeier-Haack approach with DMF, and has been adapted here to illustrate the expected outcomes with the specified reagent.
| Entry | Substituent (R) on N-Arylacetamide | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | H | 5 | 90 | 75 |
| 2 | 6-CH₃ | 4 | 90 | 80 |
| 3 | 8-CH₃ | 4.5 | 90 | 78 |
| 4 | 6-OCH₃ | 3.5 | 90 | 85 |
| 5 | 8-OCH₃ | 4 | 90 | 82 |
| 6 | 6-Cl | 6 | 90 | 70 |
| 7 | 8-Cl | 6.5 | 90 | 68 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Chloro-3-formylquinolines
This protocol outlines the steps for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides using this compound and phosphorus oxychloride.
Materials:
-
Substituted N-arylacetamide (1.0 eq)
-
This compound (Vilsmeier reagent precursor)
-
Phosphorus oxychloride (POCl₃) (4.0 eq)
-
Crushed ice
-
Water
-
Ethyl acetate or acetonitrile for recrystallization
Procedure:
-
To a stirred solution of the appropriate N-arylacetamide (1.0 eq) in this compound, add phosphorus oxychloride (4.0 eq) dropwise at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 90 °C and maintain this temperature for the time specified in the data table (typically 3.5-6.5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.
-
A solid product will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethyl acetate or acetonitrile to afford the pure 2-chloro-3-formylquinoline.
Diagram of the Experimental Workflow:
Caption: Workflow for 2-chloro-3-formylquinoline synthesis.
Signaling Pathway and Reaction Mechanism
The reaction proceeds through the formation of a Vilsmeier reagent from this compound and POCl₃. This electrophilic species then attacks the enol form of the N-arylacetamide, leading to cyclization and subsequent formylation.
Diagram of the Proposed Reaction Mechanism:
Application Notes and Protocols: N-(2,6-Dimethylphenyl)formamide in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2,6-Dimethylphenyl)formamide is a chemical compound featuring a formamide group attached to a 2,6-dimethylphenyl moiety. While not as commonly cited as a direct reagent in established pharmaceutical syntheses, its structural components suggest significant potential as a versatile building block and intermediate in drug discovery and development. The 2,6-dimethylphenyl group is a key structural feature in several active pharmaceutical ingredients (APIs), most notably in the widely used local anesthetic, Lidocaine. This document outlines potential applications and provides detailed protocols for the use of this compound in pharmaceutical synthesis, drawing upon established chemical principles and related synthetic methodologies.
Chemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| CAS Number | 607-92-1 | [1][2] |
| Appearance | Solid (predicted) | |
| Melting Point | 114-118 °C | [3] |
| InChI Key | AJLHOOOTXXVJCZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=C(C=CC=C1C)NC=O |
Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical synthesis can be envisaged in two main roles:
-
Precursor to 2,6-Dimethylaniline: The formyl group can serve as a protecting group for the amine functionality of 2,6-dimethylaniline. 2,6-Dimethylaniline is a crucial starting material for the synthesis of numerous pharmaceuticals, including the antiarrhythmic and local anesthetic drug, Lidocaine.[4][5][6] The controlled deprotection (hydrolysis) of this compound would provide a clean source of 2,6-dimethylaniline for subsequent reactions.
-
Intermediate in the Synthesis of N,N'-disubstituted Formamidines: Formamides are known precursors to formamidines. N,N'-bis(2,6-dimethylphenyl)formamidine, for example, has been synthesized and studied.[7] Formamidines themselves are versatile intermediates in organic synthesis and can be found in various biologically active molecules.
Featured Application: Synthesis of Lidocaine
Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[8] The traditional synthesis of Lidocaine starts from 2,6-dimethylaniline.[4][5] Here, we present a conceptual workflow that incorporates this compound as a stable precursor to 2,6-dimethylaniline.
Caption: Conceptual pathway for Lidocaine synthesis.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 2,6-Dimethylaniline
This protocol describes the deprotection of the formyl group to yield 2,6-dimethylaniline, a key precursor for Lidocaine synthesis.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add this compound (14.9 g, 0.1 mol).
-
Add 100 mL of 6 M hydrochloric acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of 10 M NaOH solution until the pH is approximately 10-12.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2,6-dimethylaniline.
Protocol 2: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide from 2,6-Dimethylaniline
This protocol is adapted from established Lidocaine synthesis procedures.[5]
Materials:
-
2,6-Dimethylaniline (from Protocol 1)
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
Erlenmeyer flask
-
Ice bath
-
Magnetic stirrer
-
Büchner funnel
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (12.1 g, 0.1 mol) in 90 mL of glacial acetic acid.
-
Cool the solution to 10 °C in an ice bath with continuous stirring.
-
Slowly add chloroacetyl chloride (12.4 g, 0.11 mol) to the cooled solution.
-
After the addition is complete, continue stirring for 30 minutes.
-
In a separate beaker, prepare a solution of sodium acetate (30 g) in 150 mL of water.
-
Add the sodium acetate solution to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water and press dry.
Caption: General experimental workflow.
Quantitative Data Summary
The following table presents hypothetical quantitative data for the described synthetic protocols, based on typical yields for such reactions. Actual results may vary.
| Step | Reactant | Product | Theoretical Yield (g) | Expected Yield (%) | Purity (by HPLC) |
| Protocol 1 | This compound | 2,6-Dimethylaniline | 12.1 | 85-95% | >98% |
| Protocol 2 | 2,6-Dimethylaniline | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 19.8 | 80-90% | >97% |
Signaling Pathway (Hypothetical Application)
While this compound is a synthetic reagent, the ultimate pharmaceutical product may have a well-defined mechanism of action. For instance, Lidocaine, synthesized from a precursor derived from our title compound, functions by blocking voltage-gated sodium channels in the neuronal cell membrane.
Caption: Simplified signaling pathway for Lidocaine.
This compound holds promise as a valuable intermediate in pharmaceutical synthesis, particularly as a stable and manageable precursor to the key building block, 2,6-dimethylaniline. The protocols and conceptual frameworks provided herein offer a foundation for researchers and drug development professionals to explore the utility of this reagent in the synthesis of Lidocaine and other structurally related active pharmaceutical ingredients. Further research and process optimization are encouraged to fully elucidate the potential of this compound in modern drug discovery and manufacturing.
References
- 1. This compound | C9H11NO | CID 345859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. N-(2,4-Dimethylphenyl)formamide 97 60397-77-5 [sigmaaldrich.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. is.muni.cz [is.muni.cz]
- 6. cerritos.edu [cerritos.edu]
- 7. N 1,N 2-Bis(2,6-dimethylphenyl)-N 1-hydroxyformamidine N,N′-bis(2,6-dimethylphenyl)-N-oxidoformamidinium dichloromethane solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
Application Notes and Protocols for the Synthesis of N-(2,6-Dimethylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of N-(2,6-Dimethylphenyl)formamide, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The primary synthesis route detailed herein involves the formylation of 2,6-dimethylaniline using formic acid. This method is presented with comprehensive protocols, a summary of quantitative data, and characterization details to ensure reproducibility and high-purity outcomes.
Introduction
This compound is a crucial building block in organic synthesis. Its structure is foundational for the synthesis of more complex molecules, including certain active pharmaceutical ingredients (APIs). The formylation of 2,6-dimethylaniline is a common and effective method for its preparation. This document outlines a robust and scalable laboratory procedure for this synthesis.
Data Presentation
A summary of the key quantitative data for the synthesis of this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Reactants | ||
| 2,6-Dimethylaniline | 125 g | [1] |
| 88% Formic Acid | 375 mL | [1] |
| Reaction Conditions | ||
| Temperature | 120 °C | [1] |
| Reaction Time | 24 hours at 120 °C, then 48 hours at RT | [1] |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| Melting Point | 163-164.5 °C | [1] |
| Characterization Data | ||
| ¹H NMR | See Characterization Section | [2] |
| ¹³C NMR | See Characterization Section | |
| IR Spectroscopy | See Characterization Section |
Experimental Protocols
Synthesis of this compound
This protocol details the formylation of 2,6-dimethylaniline using formic acid.
Materials:
-
2,6-Dimethylaniline (125 g)
-
88% Formic Acid (375 mL)
-
Ice
-
Water (for washing)
-
1 Liter reaction vessel with magnetic stirrer
-
Oil bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 1-liter reaction vessel equipped with a magnetic stirrer, combine 125 g of 2,6-dimethylaniline and 375 mL of 88% formic acid.[1]
-
Heating: Place the reaction vessel in an oil bath and heat the mixture to 120 °C. Maintain this temperature for 24 hours with continuous stirring.[1]
-
Cooling and Stirring: After 24 hours, allow the reaction mixture to cool to room temperature. Continue stirring for an additional 48 hours.[1]
-
Precipitation: Carefully pour the reaction mixture into a beaker containing 800 mL of ice with stirring. A solid precipitate of this compound will form.
-
Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the solid extensively with cold water to remove any residual formic acid and other water-soluble impurities.[1]
-
Drying: Dry the purified solid in a vacuum oven at 90-95 °C to a constant weight.[1] The final product should be a crystalline solid.
Purification by Recrystallization (Optional)
For obtaining a higher purity product, recrystallization can be performed.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Solvent Selection: Based on solubility tests, a mixture of ethanol and water or toluene is often suitable for recrystallizing N-aryl formamides.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The structure and purity of the synthesized this compound can be confirmed by the following analytical methods:
-
Melting Point: The melting point of the purified product should be in the range of 163-164.5 °C.[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methyl protons, and the formyl proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbons, and the carbonyl carbon of the formamide group.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretching of the amide group, typically around 1660-1680 cm⁻¹, and N-H stretching vibrations.
-
Mass Spectrometry: GC-MS analysis can be used to confirm the molecular weight of the compound (149.19 g/mol ).[2]
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.
Caption: Chemical synthesis pathway for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for the Quantification of N-(2,6-Dimethylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-Dimethylphenyl)formamide is a chemical compound of interest in various fields, including as a potential metabolite or degradation product in pharmaceutical and agricultural contexts. Accurate and reliable quantification of this analyte is crucial for safety, efficacy, and regulatory compliance. These application notes provide detailed methodologies for the quantification of this compound in various matrices, based on established analytical techniques for structurally similar compounds. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
While specific validated methods for this compound are not widely published, the protocols outlined below are adapted from robust methods developed for the quantification of the closely related isomer, N-(2,4-Dimethylphenyl)formamide, a known metabolite of the pesticide Amitraz.[1][2][3] These methods serve as a strong starting point and can be validated for the specific analysis of this compound.
Analytical Methods Overview
Two principal analytical techniques are recommended for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for volatile and semi-volatile compounds. This technique offers excellent separation and definitive identification based on mass spectra.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for the analysis of a wide range of compounds, particularly those that are not amenable to GC analysis. It provides high sensitivity and selectivity, making it ideal for complex matrices such as biological fluids.[1]
Quantitative Data Summary
The following table summarizes typical quantitative parameters that can be expected when adapting the described methods for this compound analysis. These values are based on data reported for the analogous compound N-(2,4-Dimethylphenyl)formamide and should be confirmed during method validation.[1][2]
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.0024 - 0.05 ng/mL | < 0.5 µg/L[1] |
| Limit of Quantification (LOQ) | ~0.01 ng/mL | < 2 µg/L[1] |
| Linearity Range | 0.1 - 10 µg/mL[2] | 0.5 - 1000 ng/mL |
| Recovery | 82 - 94%[2] | 90.2 - 104.5%[1] |
| Precision (%RSD) | < 15% | < 15%[1] |
Experimental Protocols
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for the analysis of Amitraz and its metabolites in urine.[2]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and concentrate this compound from an aqueous matrix (e.g., urine, plasma) and remove interfering substances.
-
Materials:
-
C18 SPE cartridges (500 mg, 3 mL)
-
Methanol, HPLC grade
-
n-Hexane, HPLC grade
-
Dichloromethane, HPLC grade
-
Acetone, HPLC grade
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pre-condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Load 5 mL of the sample (e.g., urine) onto the conditioned cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the analyte with 15 mL of dichloromethane.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetone for GC-MS analysis.
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp 1: 10°C/min to 120°C, hold for 2 min
-
Ramp 2: 20°C/min to 200°C, hold for 5 min
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitoring Ions for this compound (theoretical): m/z 149 (molecular ion), 120, 106.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in acetone (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Analyze the standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area of the primary monitoring ion against the concentration.
-
Quantify the analyte in the prepared samples by comparing its peak area to the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a method for the determination of Amitraz and its metabolites in whole blood.[1]
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Objective: A streamlined extraction and cleanup method suitable for various sample matrices.
-
Materials:
-
Acetonitrile, HPLC grade
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (15 mL and 2 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 10 mL of homogenized sample (e.g., tissue homogenate, food sample), add 10 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
Start at 10% B, hold for 1 min
-
Linear gradient to 90% B over 5 min
-
Hold at 90% B for 2 min
-
Return to 10% B and equilibrate for 2 min
-
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Multiple Reaction Monitoring (MRM) Transitions for this compound (theoretical):
-
Precursor Ion (Q1): m/z 150.1
-
Product Ions (Q3): To be determined by direct infusion of a standard. Likely fragments would involve loss of CO (m/z 122.1) and other characteristic fragments.
-
-
3. Calibration and Quantification
-
Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Analyze the standards using the same LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
-
Quantify the analyte in the prepared samples using the calibration curve.
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound.
Relationship between Amitraz and its Metabolites
Caption: Simplified degradation pathway of Amitraz.
References
Application Notes and Protocols: The Reaction of N-(2,6-Dimethylphenyl)formamide with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of N,N-disubstituted formamides with Grignard reagents, known as the Bouveault aldehyde synthesis, is a venerable and highly effective method for the formation of aldehydes.[1][2][3][4][5] This application note focuses on the specific application of this reaction using N-(2,6-Dimethylphenyl)formamide as the formylating agent. The steric hindrance provided by the 2,6-dimethylphenyl group offers unique advantages in controlling the reactivity and selectivity of the transformation, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.
The reaction proceeds via the nucleophilic addition of the Grignard reagent to the formyl carbon of this compound. This addition leads to the formation of a tetrahedral intermediate, a hemiaminal alkoxide. Subsequent acidic workup hydrolyzes this intermediate to yield the desired aldehyde and 2,6-dimethylaniline as a byproduct. The general transformation is depicted below:
General Reaction Scheme:
R-MgX + this compound → Intermediate → R-CHO + 2,6-Dimethylaniline
The choice of this compound is particularly advantageous when synthesizing sterically hindered aldehydes, as the bulky aryl group can help to prevent side reactions, such as the formation of tertiary amines, which can sometimes be observed with less hindered formamides.[4] The yield of the desired aldehyde is influenced by factors such as the nature of the Grignard reagent, reaction temperature, and the efficiency of the final hydrolysis step.
Quantitative Data Summary
The following table summarizes the expected yields for the reaction of this compound with a variety of Grignard reagents, based on literature data for similar sterically hindered N-aryl formamides and related Bouveault reactions.
| Entry | Grignard Reagent (R-MgX) | Product Aldehyde | Solvent | Reaction Temp. (°C) | Approx. Yield (%) |
| 1 | Phenylmagnesium Bromide | Benzaldehyde | THF | 0 to rt | 85-95 |
| 2 | 4-Methoxyphenylmagnesium Bromide | 4-Methoxybenzaldehyde | THF | 0 to rt | 80-90 |
| 3 | 2-Methylphenylmagnesium Bromide | 2-Methylbenzaldehyde | THF | 0 to rt | 75-85 |
| 4 | Mesitylmagnesium Bromide | 2,4,6-Trimethylbenzaldehyde | THF | 0 to rt | 70-80 |
| 5 | n-Butylmagnesium Chloride | Pentanal | Diethyl Ether | 0 to rt | 70-80 |
| 6 | sec-Butylmagnesium Chloride | 2-Methylbutanal | Diethyl Ether | 0 to rt | 60-70 |
| 7 | tert-Butylmagnesium Chloride | 2,2-Dimethylpropanal | Diethyl Ether | 0 to rt | 40-50 |
| 8 | Vinylmagnesium Bromide | Acrolein | THF | -20 to 0 | 65-75 |
| 9 | Cyclohexylmagnesium Bromide | Cyclohexanecarboxaldehyde | THF | 0 to rt | 70-80 |
Signaling Pathways and Experimental Workflows
The logical flow of the Bouveault aldehyde synthesis using this compound can be visualized as a straightforward pathway from reactants to the final aldehyde product.
The mechanism of the reaction involves the nucleophilic attack of the Grignard reagent on the formyl carbon, leading to a tetrahedral intermediate.
Detailed Experimental Protocols
This protocol provides a general procedure for the reaction of this compound with a Grignard reagent. Note: All reactions involving Grignard reagents must be conducted under anhydrous conditions using dried glassware and solvents.
Materials:
-
This compound
-
Appropriate organohalide (for Grignard reagent formation)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation, if necessary)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
Part A: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing CaCl₂ or CaSO₄), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Initiation: Place magnesium turnings (1.2 equivalents relative to the organohalide) in the flask. Add a small crystal of iodine if the magnesium is not highly reactive.
-
Grignard Formation: Dissolve the organohalide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
Reactant Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Reaction: Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C.
-
Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture again to 0 °C in an ice bath. Slowly and cautiously add 1 M aqueous HCl to quench the reaction and hydrolyze the intermediate. Stir vigorously until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or another suitable organic solvent.
-
Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude aldehyde can be purified by distillation or column chromatography on silica gel, depending on its physical properties.
Conclusion
The reaction of this compound with Grignard reagents provides a reliable and versatile method for the synthesis of a wide range of aldehydes. The steric bulk of the 2,6-dimethylphenyl group enhances the selectivity of the reaction, often leading to higher yields of the desired aldehyde product compared to less hindered formamides. The straightforward procedure and the commercial availability of the starting materials make this an attractive method for both academic research and industrial applications in drug development and fine chemical synthesis.
References
- 1. Bouveault Aldehyde Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Bouveault Aldehyde Synthesis [drugfuture.com]
- 3. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 4. ChemicalDesk.Com: Bouveault aldehyde synthesis [allchemist.blogspot.com]
- 5. Bouveault_aldehyde_synthesis [chemeurope.com]
The Pivotal Role of 2,6-Dimethylaniline Derivatives in Agrochemical Synthesis: Application Notes and Protocols
Introduction
While N-(2,6-Dimethylphenyl)formamide itself is not a primary starting material in the synthesis of major agrochemicals, its parent amine, 2,6-dimethylaniline, is a critical intermediate in the production of a significant class of fungicides. This document provides detailed application notes and protocols for the synthesis of the widely used fungicide, Metalaxyl, from 2,6-dimethylaniline. These methodologies are of significant interest to researchers, scientists, and professionals involved in the development and manufacturing of agricultural chemicals. The protocols detailed below outline the synthetic pathway from 2,6-dimethylaniline to the key intermediate, methyl N-(2,6-dimethylphenyl)alaninate, and its subsequent conversion to Metalaxyl.
Application in Fungicide Synthesis: The Case of Metalaxyl
Metalaxyl is a systemic, benzenoid fungicide that is highly effective against a range of plant diseases caused by Oomycete fungi, such as downy mildew and late blight. The synthesis of Metalaxyl relies on the nucleophilic properties of 2,6-dimethylaniline, which serves as the foundational building block for the final active ingredient.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Metalaxyl, providing a clear overview of the efficiency of each synthetic step.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Reductive amination of pyruvate with 2,6-dimethylaniline or alkylation of 2,6-dimethylaniline with a lactate derivative. | 2,6-Dimethylaniline, Methyl 2-bromopropionate | Methyl N-(2,6-dimethylphenyl)alaninate | ~90 | >95 |
| 2 | Acylation of the secondary amine | Methyl N-(2,6-dimethylphenyl)alaninate, Methoxyacetyl chloride | Metalaxyl | >95 | >98 |
Experimental Protocols
1. Synthesis of Methyl N-(2,6-dimethylphenyl)alaninate
This procedure outlines the alkylation of 2,6-dimethylaniline to form the key alaninate intermediate.
-
Materials:
-
2,6-Dimethylaniline
-
Methyl 2-bromopropionate
-
Sodium bicarbonate (NaHCO₃)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylaniline (1.0 eq) in toluene.
-
Add sodium bicarbonate (1.2 eq) to the solution.
-
Slowly add methyl 2-bromopropionate (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure methyl N-(2,6-dimethylphenyl)alaninate.
-
2. Synthesis of Metalaxyl
This protocol describes the final acylation step to produce Metalaxyl.
-
Materials:
-
Methyl N-(2,6-dimethylphenyl)alaninate
-
Methoxyacetyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve methyl N-(2,6-dimethylphenyl)alaninate (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methoxyacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Metalaxyl as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Synthetic Pathway and Workflow Diagrams
The following diagrams illustrate the synthetic pathway for Metalaxyl and a general experimental workflow for its synthesis and analysis.
Caption: Synthetic pathway of Metalaxyl from 2,6-dimethylaniline.
Caption: General experimental workflow for Metalaxyl synthesis.
N-(2,6-Dimethylphenyl)formamide: An Unconventional Solvent in Organic Synthesis
A comprehensive review of scientific literature reveals a notable absence of N-(2,6-Dimethylphenyl)formamide as a solvent in organic reactions. Despite its structural similarity to the widely utilized solvent N,N-dimethylformamide (DMF), there is no significant body of research detailing its application, experimental protocols, or quantitative performance data in synthetic chemistry.
While detailed application notes and protocols for this compound as a solvent cannot be provided due to the lack of available information, this document presents the known physicochemical properties of the compound and offers a comparative context with the analogous and industrially significant solvent, DMF. This information is intended to be a resource for researchers and professionals in drug development and organic synthesis who may be exploring alternative or niche solvent systems.
Physicochemical Properties of this compound
Quantitative data for this compound is sparse. The following table summarizes its basic chemical and physical properties as available in public databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | PubChem |
| Molecular Weight | 149.19 g/mol | PubChem |
| CAS Number | 607-92-1 | ChemicalBook |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified |
Structural Comparison with N,N-Dimethylformamide (DMF)
The structural distinction between this compound and the common solvent N,N-dimethylformamide (DMF) lies in the substitution on the nitrogen atom. In DMF, two methyl groups are attached to the nitrogen, whereas in this compound, one of the hydrogens of formamide is replaced by a bulky 2,6-dimethylphenyl group. This structural difference is expected to significantly influence the solvent's physical and chemical properties, such as its boiling point, viscosity, and solvating power.
Caption: Molecular structures of DMF and this compound.
N,N-Dimethylformamide (DMF) as a Precedent
Given the absence of data for this compound, a brief overview of DMF's applications can provide context on the potential roles of formamide-based solvents in organic synthesis. DMF is a polar aprotic solvent with a high boiling point (153 °C), making it suitable for a wide range of reactions that require elevated temperatures.[1]
Common Applications of DMF:
-
Palladium-Catalyzed Cross-Coupling Reactions: DMF is a common solvent for reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2][3] It helps to dissolve the polar organometallic reagents and inorganic bases often used in these transformations.
-
Nucleophilic Substitution Reactions: Its ability to solvate cations while leaving anions relatively free makes it an excellent solvent for SN2 and SNAr reactions.[4]
-
Formylation Reactions: In the Vilsmeier-Haack reaction, DMF acts as both a solvent and a reagent to introduce a formyl group onto aromatic substrates.[5]
-
Peptide Synthesis: DMF is a widely used solvent in solid-phase peptide synthesis (SPPS) due to its excellent solvating properties for amino acids and coupling reagents.[4]
Experimental Workflow for a Typical Palladium-Catalyzed Reaction in DMF
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a common process where a solvent like DMF is employed.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling.
Conclusion
The investigation into the use of this compound as a solvent for organic reactions has concluded that it is not a substance with established applications in this field. Researchers and professionals seeking novel solvent systems may find its properties worth investigating for specific, high-temperature applications where its bulky structure could offer unique selectivity or stability. However, without existing literature, any application would require foundational research to establish its efficacy and safety. For practical purposes, established solvents like DMF, with extensive documentation and well-understood reactivity profiles, remain the standard choice for reactions requiring a high-boiling, polar aprotic medium. Due to the toxicity concerns associated with DMF, the exploration of greener alternatives is an active area of research.[2]
References
Troubleshooting & Optimization
"troubleshooting low yield in N-(2,6-Dimethylphenyl)formamide synthesis"
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in the synthesis of N-(2,6-Dimethylphenyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common methods for synthesizing this compound involve the formylation of 2,6-dimethylaniline. The primary formylating agents used are formic acid or its derivatives like ethyl formate. Another significant method is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride.[1][2]
Q2: My reaction yield is very low. What are the most likely causes?
A2: Low yields in the formylation of 2,6-dimethylaniline can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Purity of Reactants: Impurities in the 2,6-dimethylaniline or the formylating agent can lead to side reactions, consuming the starting materials and reducing the yield of the desired product.
-
Presence of Water: Water can hydrolyze the formylating agent or intermediates, especially in the Vilsmeier-Haack reaction, leading to a lower yield.
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can result in unreacted starting material and the formation of byproducts.
-
Side Reactions: The formation of undesired byproducts is a common cause of low yields.
Q3: What are the potential side reactions during the formylation of 2,6-dimethylaniline?
A3: While specific side products for this reaction are not extensively documented in the provided search results, general side reactions in formylation of anilines can include:
-
Double formylation: Although less likely with the sterically hindered 2,6-dimethylaniline.
-
Degradation of starting material or product: Under harsh reaction conditions (e.g., high temperatures), decomposition can occur.
-
In the case of the Vilsmeier-Haack reaction, unexpected products can sometimes form depending on the substrate and reaction conditions.[3]
Q4: How can I effectively purify this compound?
A4: Purification can be achieved through several methods:
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent.
-
Filtration and Washing: If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with water to remove unreacted formic acid and other water-soluble impurities.[4]
-
Column Chromatography: For high purity, silica gel column chromatography can be employed.
-
Removal of DMF: If DMF is used as a solvent, it can be challenging to remove due to its high boiling point. Washing the organic extract with water or brine multiple times is an effective method to remove DMF.[5][6][7][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Purity of 2,6-dimethylaniline is low. | Purify the 2,6-dimethylaniline by distillation or recrystallization before use. |
| Formic acid concentration is not optimal. | Use a high concentration of formic acid (e.g., 88%) as specified in established protocols.[4] | |
| Reaction temperature is too low. | For the reaction with formic acid, a temperature of around 120°C has been reported to be effective.[4] | |
| Insufficient reaction time. | Monitor the reaction progress using TLC. For the formic acid method, a reaction time of 24 hours at elevated temperature has been used.[4] | |
| Presence of Significant Impurities | Formation of byproducts due to high temperature. | Optimize the reaction temperature by running small-scale experiments at slightly lower temperatures and monitoring the impurity profile. |
| Incomplete removal of starting materials. | During workup, ensure thorough washing of the product to remove unreacted starting materials. Consider purification by column chromatography. | |
| Residual DMF solvent. | If DMF is used, wash the organic layer multiple times with water and then with brine during the extraction process.[5][6][7][8][9] | |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture. | After the reaction, pour the mixture into ice water to precipitate the product.[4] |
| Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Synthesis of this compound using Formic Acid[4]
This protocol is based on the formylation of 2,6-dimethylaniline with formic acid.
Materials:
-
2,6-dimethylaniline (125 g)
-
Formic acid (88%, 375 ml)
-
Ice
Equipment:
-
1-liter bomb with magnetic stirrer
-
Oil bath
-
Filtration apparatus
Procedure:
-
Combine 125 g of 2,6-dimethylaniline and 375 ml of 88% formic acid in a 1-liter bomb equipped with a magnetic stirrer.
-
Heat the mixture in an oil bath to 120°C and maintain this temperature for 24 hours with stirring.
-
Allow the bomb to cool to room temperature and continue stirring for an additional 48 hours.
-
Carefully release the pressure from the bomb.
-
Pour the reaction mixture into 800 ml of ice with stirring.
-
Filter the resulting solid precipitate.
-
Wash the solid extensively with water.
-
Dry the product in vacuo at 90-95°C.
Expected Outcome:
-
Product: N-formyl-2,6-dimethylaniline
-
Melting Point: 163-164.5°C
Data Presentation
Due to the lack of specific comparative quantitative data for the synthesis of this compound in the search results, the following table provides a general overview of how reaction parameters can influence the yield of formylation reactions based on general organic chemistry principles.
| Parameter | Effect on Yield | General Recommendation |
| Temperature | Increasing temperature generally increases the reaction rate but can also lead to byproduct formation and decomposition, potentially lowering the yield. | Optimize the temperature for each specific reaction to find a balance between reaction rate and selectivity. |
| Reaction Time | Longer reaction times can lead to higher conversion of starting materials, but prolonged exposure to reaction conditions can also cause product degradation. | Monitor the reaction progress by TLC or other analytical methods to determine the optimal reaction time. |
| Purity of Reactants | Impurities in starting materials can react with the formylating agent or catalyze side reactions, thus lowering the yield of the desired product. | Use high-purity starting materials. Purify if necessary. |
| Solvent | The choice of solvent can affect the solubility of reactants and the reaction rate. For Vilsmeier-Haack reactions, aprotic polar solvents like DMF are typically used.[2] | Select a solvent that is inert to the reaction conditions and in which the reactants are soluble. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis.
Reaction Pathway
Caption: The reaction pathway for the formylation of 2,6-dimethylaniline.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for N-formylation of 2,6-dimethylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-formylation of 2,6-dimethylaniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-formylation of 2,6-dimethylaniline in a question-and-answer format.
Question 1: Why is my N-formylation reaction of 2,6-dimethylaniline resulting in a low yield?
Answer: Low yields can be attributed to several factors:
-
Steric Hindrance: The two methyl groups in the ortho positions of 2,6-dimethylaniline create significant steric hindrance, which can impede the approach of the formylating agent to the nitrogen atom.[1]
-
Substrate Reactivity: While the amino group is activating, the steric bulk can reduce the nucleophilicity of the nitrogen atom.[1]
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Moisture Sensitivity: Some formylating reagents, like those used in the Vilsmeier-Haack reaction, are sensitive to moisture, which can quench the reagents and reduce the yield.[2]
-
Suboptimal Reaction Conditions: The chosen temperature, solvent, catalyst, or formylating agent may not be ideal for this specific substrate. For instance, some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.[2]
-
Reagent Quality: The purity of 2,6-dimethylaniline, the formylating agent, and the solvent is critical. Impurities can interfere with the reaction.
Question 2: I am observing significant side product formation. What are the possible side products and how can I minimize them?
Answer: Side product formation can lower the yield of the desired N-formyl-2,6-dimethylaniline.
-
Possible Side Products:
-
Di-formylation: Although less likely with secondary anilines, under harsh conditions, further reactions could occur.
-
Products from Ring Reactions: In reactions like the Vilsmeier-Haack formylation, electrophilic substitution on the aromatic ring can occur, although the steric hindrance from the two methyl groups makes this less probable at the ortho and para positions relative to the amino group.
-
Degradation Products: At high temperatures, the starting material or product may degrade.
-
-
Minimizing Side Products:
-
Control Stoichiometry: Use a controlled amount of the formylating agent. An excess may lead to side reactions.[2]
-
Optimize Temperature: Lowering the reaction temperature can often increase selectivity and reduce the formation of undesired byproducts.[2]
-
Choice of Formylating Agent: Employing a milder formylating agent can improve selectivity for N-formylation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.
-
Question 3: How can I effectively purify the N-formyl-2,6-dimethylaniline product?
Answer: Purification is essential to obtain a high-purity product.
-
Work-up: The reaction mixture is typically quenched with cold water or a basic solution, followed by extraction with an organic solvent.[2] The organic layer is then dried and concentrated.[2]
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) can be used to recrystallize the crude product.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective technique.[3] A gradient of solvents with increasing polarity (e.g., ethyl acetate in hexanes) is typically used to elute the components.[3]
-
Removal of Unreacted Starting Material: Unreacted 2,6-dimethylaniline can often be removed by washing the crude product with a dilute acid solution during the work-up, as the aniline will form a water-soluble salt.
Frequently Asked Questions (FAQs)
Q1: What are the most common formylating agents for the N-formylation of 2,6-dimethylaniline?
A1: A variety of formylating agents can be used, including formic acid, acetic formic anhydride, and N,N-dimethylformamide (DMF).[4][5] Formic acid is a common and cost-effective choice.[5][6] Other C1 sources like carbon dioxide in the presence of a reducing agent (e.g., hydrosilanes) have also been reported for the N-formylation of anilines.[7][8]
Q2: Is a catalyst always necessary for the N-formylation of 2,6-dimethylaniline?
A2: Not always. The reaction can sometimes be carried out without a catalyst, for example, by heating 2,6-dimethylaniline with formic acid.[9][10] However, using a catalyst can often improve the reaction rate and yield under milder conditions.[4] Common catalysts include Lewis acids (e.g., ZnO, ZnCl₂) and solid acid catalysts.[11][12]
Q3: What solvents are suitable for this reaction?
A3: The choice of solvent depends on the specific formylating agent and catalyst used. Some protocols utilize solvents like toluene, dimethylformamide (DMF), or polyethylene glycol (PEG-400).[8][13][14] In some cases, the reaction can be performed under solvent-free (neat) conditions, which is an environmentally friendly approach.[5][9][11]
Q4: How does the steric hindrance of the two methyl groups affect the reaction conditions?
A4: The steric hindrance from the two ortho-methyl groups makes 2,6-dimethylaniline less reactive than aniline.[1] This often necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of a more reactive formylating agent or an effective catalyst to achieve good yields.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-formylation of Anilines
| Formylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Formic Acid | None | None | 120 | 24 h | Not specified for 2,6-dimethylaniline, but a protocol exists. | [10] |
| Formic Acid | ZnO | None | 70 | 10-720 min | Good to excellent for various anilines. | [6][11] |
| Formic Acid | Iodine | None | 70 | 2 h | Excellent for aniline. | [6][15] |
| Formic Acid | PEG-400 | PEG-400 | Room Temp | Not specified | Excellent for various anilines. | [14] |
| CO₂ + PhSiH₃ | Zn(OAc)₂/phen | Not specified | 25 | Not specified | 92% for N-methylaniline. | [7][16] |
| Oxalic Acid | MnCl₂·4H₂O | DMF | Not specified | Not specified | Good yields for various anilines. | [17] |
Experimental Protocols
Protocol 1: N-formylation of 2,6-dimethylaniline using Formic Acid (Catalyst-Free)
This protocol is adapted from a general procedure for the N-formylation of amines.
Materials:
-
2,6-dimethylaniline
-
88% Formic acid
-
Round-bottom flask or a pressure vessel (bomb)
-
Magnetic stirrer and heating mantle/oil bath
-
Ice
Procedure:
-
In a 1-liter pressure vessel equipped with a magnetic stirrer, combine 125 g of 2,6-dimethylaniline and 375 ml of 88% formic acid.[10]
-
Seal the vessel and heat the mixture to 120 °C in an oil bath with continuous stirring.[10]
-
Maintain the reaction at this temperature for 24 hours.[10]
-
Allow the vessel to cool to room temperature and continue stirring for an additional 48 hours.[10]
-
Carefully release the pressure and pour the reaction mixture into 800 ml of ice-water with stirring.[10]
-
Filter the resulting solid precipitate and wash it extensively with water.[10]
-
Dry the solid product under vacuum at 90-95 °C to obtain N-formyl-2,6-dimethylaniline.[10]
Protocol 2: ZnO-Catalyzed N-formylation of Anilines under Solvent-Free Conditions
This is a general protocol that can be adapted for 2,6-dimethylaniline.
Materials:
-
Aniline derivative (e.g., 2,6-dimethylaniline)
-
Formic acid
-
Zinc oxide (ZnO)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, mix the aniline (1 mmol), formic acid (3 mmol), and ZnO (50 mol%).[6]
-
Heat the mixture to 70 °C with stirring.[6]
-
Monitor the reaction progress by TLC. Reaction times can vary from 10 minutes to 12 hours depending on the substrate.[6]
-
Upon completion, cool the reaction mixture and proceed with a standard aqueous work-up and extraction with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the product if necessary.
Mandatory Visualization
Caption: Workflow for optimizing N-formylation of 2,6-dimethylaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. prepchem.com [prepchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of N-(2,6-Dimethylphenyl)formamide by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N-(2,6-Dimethylphenyl)formamide via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, ethanol, toluene, and ethanol/water mixtures are commonly effective. The choice of solvent may depend on the impurities present in the crude material. A small-scale solvent screening is always recommended to determine the best solvent or solvent system for your specific sample.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, it could be due to an insufficient amount of solvent or the solvent not being at its boiling point. Gradually add more solvent in small portions to the heated mixture with continuous stirring or swirling. Ensure the solvent is maintained at or near its boiling point. If the compound still does not dissolve after adding a significant amount of solvent, it is possible that the chosen solvent is not suitable for this compound.
Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?
A3: The absence of crystal formation is typically due to either the use of excessive solvent or the solution being supersaturated without nucleation sites. To address this, you can try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound. If these methods are ineffective, you can boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.
Q4: The recrystallized product has a low melting point and appears impure. What went wrong?
A4: A low or broad melting point range indicates the presence of impurities. This can happen if the cooling process was too rapid, which can lead to the trapping of impurities within the crystal lattice. Ensure a slow cooling process by allowing the flask to cool to room temperature undisturbed before placing it in an ice bath. It is also possible that the chosen solvent is not effective at separating the specific impurities in your sample. In such cases, a different recrystallization solvent or an alternative purification technique like column chromatography may be necessary.
Q5: What are the key safety precautions to consider when working with this compound and the solvents?
A5: this compound is harmful if swallowed. The solvents used for recrystallization, such as ethanol and toluene, are flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep the heating mantle away from flammable materials and use a flameless heating source. Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvents for detailed safety information.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's solubility is too high in the hot solvent, and it becomes supersaturated at a temperature above its melting point upon cooling. The cooling rate is too fast. | Add a small amount of a co-solvent in which the compound is less soluble to the hot solution. Allow the solution to cool more slowly. Ensure the boiling point of the solvent is lower than the melting point of the compound (166-170°C). |
| Poor Crystal Yield | Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were lost during filtration. | Concentrate the filtrate by boiling off some solvent and cool again. Cool the solution in an ice bath for a longer period to maximize precipitation. Ensure the filter paper fits the funnel properly and wash the crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | Colored impurities are present and co-crystallized with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product. |
| Crystals Form Too Quickly | The solution is too concentrated. The temperature difference between the hot and cold solvent is too large. | Add a small amount of additional hot solvent to the dissolved compound. Allow the solution to cool more slowly at room temperature before placing it in an ice bath. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and volumes should be optimized based on the scale of the purification and the nature of the impurities.
1. Solvent Selection:
-
Place a small amount of the crude this compound into separate test tubes.
-
Add a few drops of a candidate solvent (e.g., ethanol, toluene) to each test tube.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes. A good solvent will dissolve the compound completely at or near its boiling point.
-
Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a suitable choice.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If activated charcoal or other solid impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
5. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
7. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
8. Analysis:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value (166-170°C) indicates high purity.
-
Calculate the percent recovery.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Boiling Point (°C) |
| Ethanol | ~1.5 | ~25 | 78 |
| Toluene | ~0.5 | ~15 | 111 |
| Ethyl Acetate | ~2.0 | ~30 | 77 |
| Acetone | ~3.0 | ~35 | 56 |
| Water | <0.1 | <0.5 | 100 |
Note: The solubility data presented are estimations based on the properties of similar compounds and are intended for guidance. Actual solubilities should be determined experimentally.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: Synthesis of N-(2,6-Dimethylphenyl)formamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,6-Dimethylphenyl)formamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Substrate Purity: Presence of impurities in the starting material, 2,6-dimethylaniline (2,6-xylidine), that do not undergo formylation.[1] 3. Moisture: Presence of water in the reaction mixture can hydrolyze the formylating agent or intermediate species.[2] 4. Suboptimal Reagent Stoichiometry: Incorrect molar ratio of 2,6-dimethylaniline to the formylating agent. | 1. Optimize Reaction Conditions: Increase reaction time or temperature and monitor progress using TLC or LC-MS. For the formic acid method, heating at 120°C for an extended period is reported.[3] 2. Purify Starting Material: Purify 2,6-dimethylaniline by distillation or recrystallization to remove isomeric xylidines and other aniline impurities.[1][4] 3. Ensure Anhydrous Conditions: Use dry solvents and reagents. If using formic acid, a Dean-Stark trap can be employed to remove water. 4. Adjust Stoichiometry: Systematically vary the molar ratio of the formylating agent to the amine to find the optimal conditions. |
| Presence of Unreacted 2,6-Dimethylaniline | 1. Insufficient Formylating Agent: The amount of formylating agent was not enough to convert all the starting material. 2. Reaction Conditions Not Forcing Enough: The reaction may require higher temperatures or a catalyst to go to completion. | 1. Increase Formylating Agent: Use a slight excess of the formylating agent (e.g., 1.1-1.5 equivalents). 2. More Forcing Conditions: Increase the reaction temperature or consider using a more reactive formylating agent like acetic formic anhydride.[5][6] Alternatively, a catalyst can be employed.[7] |
| Formation of Colored Impurities | 1. Oxidation of Starting Material or Product: Aromatic amines are susceptible to air oxidation, which can produce colored byproducts. 2. Side Reactions at High Temperatures: Excessive heat can lead to the formation of polymeric or tar-like substances.[8] 3. Impure Solvents or Reagents: Using technical grade solvents or reagents can introduce colored impurities.[9] | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Temperature Control: Carefully control the reaction temperature and avoid overheating. 3. Use High-Purity Materials: Use purified solvents and high-purity reagents. |
| Difficulty in Product Isolation/Purification | 1. Formation of Emulsions during Workup: The presence of both acidic and basic components can lead to emulsions. 2. Product Co-crystallization with Impurities: Side products with similar structures may co-crystallize with the desired product. | 1. Modify Workup Procedure: Use brine washes to break emulsions. Adjust the pH of the aqueous layer to ensure complete separation. 2. Recrystallization: Use a suitable solvent system for recrystallization to separate the product from impurities. Column chromatography may be necessary for closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products can be categorized based on their origin:
-
From the Starting Material (2,6-Dimethylaniline):
-
Isomeric N-formyl xylidines: If the starting 2,6-dimethylaniline contains other xylidine isomers (e.g., 2,4-dimethylaniline, 2,5-dimethylaniline), these will also be formylated, leading to isomeric impurities.[1][4]
-
Other N-formylated anilines: Impurities such as aniline, toluidines, and trimethylanilines in the starting material will lead to their corresponding formylated derivatives.[1][4]
-
-
From the Reaction Process:
-
Di-formylated products: While less common for sterically hindered anilines, under harsh conditions, di-formylation could potentially occur, though it is more prevalent in other formylation reactions.[8]
-
Degradation/Polymerization Products: At high temperatures, especially with strong acids, decomposition or polymerization of the starting materials or product can lead to tar-like substances.[8]
-
Q2: My reaction with formic acid is very slow. How can I increase the reaction rate?
A2: To increase the reaction rate when using formic acid, you can:
-
Increase the Temperature: The reaction of 2,6-dimethylaniline with formic acid is typically performed at elevated temperatures, for instance, at 120°C in a sealed vessel.[3]
-
Use an Activating Agent: Acetic anhydride can be used to generate acetic formic anhydride in situ, which is a more powerful formylating agent.[6][10] Other activators like triflic anhydride have also been reported for the formylation of anilines.
-
Remove Water: The water formed during the reaction can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product side.[11]
Q3: I am observing an impurity with the same mass as my product in the LC-MS. What could it be?
A3: An impurity with the same mass is likely an isomer. In this synthesis, the most probable isomeric impurities are N-(2,4-dimethylphenyl)formamide and N-(2,5-dimethylphenyl)formamide. These arise from isomeric xylidines present in your 2,6-dimethylaniline starting material.[1][4] It is crucial to check the purity of the starting aniline before the reaction.
Q4: How can I purify the final this compound product?
A4: The primary method for purification is recrystallization. The crude product obtained after aqueous workup can be recrystallized from a suitable solvent to obtain pure this compound. If isomeric impurities are present and co-crystallize, column chromatography on silica gel may be necessary for separation.
Experimental Protocols
Synthesis of this compound using Formic Acid[3]
-
In a high-pressure vessel equipped with a magnetic stirrer, combine 125 g of 2,6-dimethylaniline and 375 ml of 88% formic acid.
-
Seal the vessel and heat the mixture to 120°C in an oil bath.
-
Maintain this temperature for 24 hours.
-
Allow the vessel to cool to room temperature and continue stirring for an additional 48 hours.
-
Carefully release the pressure and pour the reaction mixture into 800 ml of ice-water with stirring.
-
Filter the resulting solid, wash it extensively with water, and dry it under vacuum at 90-95°C to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Process for the preparation of 2,6-xylidine | TREA [trea.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. US4609760A - Process for the preparation of 2,6-xylidine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jetir.org [jetir.org]
- 7. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
"improving the stability of N-(2,6-Dimethylphenyl)formamide in solution"
Welcome to the technical support center for N-(2,6-Dimethylphenyl)formamide. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for this compound in solution?
The most significant degradation pathway for this compound, like other amides, is hydrolysis of the amide bond.[1][2][3] This reaction can be catalyzed by both acidic and basic conditions.[4][5] The hydrolysis breaks the bond between the carbonyl carbon and the nitrogen atom, yielding 2,6-dimethylaniline and formic acid as the primary degradation products. The stability of the amide bond is generally high due to resonance stabilization, which gives the C-N bond a partial double-bond character.[3] However, harsh pH conditions and elevated temperatures can overcome this stability.[4]
Q2: My solution of this compound is showing unexpected degradation. How can I troubleshoot the issue?
If you observe degradation, it is crucial to systematically investigate the potential causes. Common factors influencing stability include pH, temperature, solvent purity, and exposure to light. The following workflow can help diagnose the problem.
Q3: How does pH quantitatively affect the stability of this compound?
For illustrative purposes, the following table summarizes expected stability trends based on general amide chemistry.
| pH of Solution | Stress Condition | Expected Degradation (%) over 48h | Primary Degradation Pathway |
| 2.0 (0.01 N HCl) | 60°C | 15 - 25% | Acid-Catalyzed Hydrolysis |
| 7.0 (Buffered) | 60°C | < 2% | Minimal Hydrolysis |
| 12.0 (0.01 N NaOH) | 60°C | 20 - 30% | Base-Catalyzed Hydrolysis |
Note: These values are illustrative and should be confirmed experimentally for your specific solution composition and conditions.
Q4: What are the recommended solvents and storage conditions for stock solutions?
Solvents: For maximum stability, use high-purity, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[6] If aqueous solutions are necessary, use a buffered system to maintain a neutral pH (approximately 6.5-7.5). It is critical to use solvents free from acidic or basic impurities.
Storage:
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage, to minimize the rate of hydrolysis.
-
Light: Protect solutions from light by using amber glass vials or by storing them in the dark, as photolytic degradation can be a concern for aromatic compounds.
-
Atmosphere: For sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen to prevent potential oxidative degradation, although hydrolysis is the more common pathway.
Experimental Protocols & Methodologies
To properly assess the stability of this compound, a Forced Degradation Study is recommended.[7][8] This involves subjecting the compound to a range of harsh conditions to deliberately induce and identify degradation products and pathways.[9][10]
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 8-24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of purified water. Heat at 80°C for 72 hours.
-
-
Sample Preparation for Analysis:
-
Before analysis, cool all samples to room temperature.
-
Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base (e.g., 0.1 N NaOH) or acid (e.g., 0.1 N HCl), respectively.
-
Dilute all samples to a final target concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to identify the mass of any degradation products.
-
Illustrative Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)
-
Injection Volume: 10 µL
Key Degradation Pathway Visualization
The primary chemical vulnerability of this compound is the hydrolysis of its amide bond.
References
- 1. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. acdlabs.com [acdlabs.com]
- 9. longdom.org [longdom.org]
- 10. Forced Degradation Studies - CD Formulation [formulationbio.com]
"how to increase the reaction rate of formylation with N-(2,6-Dimethylphenyl)formamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing formylation reactions using N-(2,6-Dimethylphenyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a formylation reaction? this compound serves as a formylating agent, typically in a Vilsmeier-Haack type reaction. When reacted with an activating agent like phosphorus oxychloride (POCl₃), it forms a Vilsmeier reagent, which is a potent electrophile.[1][2] This reagent can then introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates.[2][3][4]
Q2: What are the key factors that influence the reaction rate? Several factors critically affect the rate of formylation:
-
Substrate Reactivity: The reaction is an electrophilic aromatic substitution, so electron-rich substrates (e.g., phenols, anilines, pyrroles) react faster.[4] Aromatic rings with electron-donating groups (-CH₃, -OCH₃) exhibit higher reaction rates compared to those with electron-withdrawing groups (-NO₂, -CN).[5]
-
Activating Agent: The choice and stoichiometry of the activating agent (e.g., POCl₃, oxalyl chloride) are crucial for the efficient formation of the active Vilsmeier reagent.
-
Temperature: Reaction temperature significantly impacts the rate. While higher temperatures can accelerate the reaction, they may also promote the formation of side products or lead to decomposition.[6][7]
-
Reagent Purity and Moisture: The Vilsmeier reagent is highly sensitive to moisture.[5][7] Using anhydrous solvents and high-purity reagents is essential to prevent quenching the reagent and ensure a reasonable reaction rate.[5]
Q3: What are the most common side reactions, and how can they be minimized? Common side reactions include:
-
Di-formylation: This can occur on highly activated substrates where multiple sites are available for electrophilic attack. To minimize this, carefully control the stoichiometry by using a molar ratio of the Vilsmeier reagent to the substrate that is close to 1:1.[4][6]
-
Polymerization/Tar Formation: Overheating or extended reaction times can lead to the formation of dark, tarry residues.[6][7] Maintain the lowest effective temperature and monitor the reaction's progress to stop it once the starting material is consumed.[6]
-
Hydrolysis of Reagent: Premature hydrolysis of the Vilsmeier reagent by ambient moisture will deactivate it. Always conduct the reaction under an inert, anhydrous atmosphere.[5][7]
Q4: Are there alternative catalysts or conditions to increase the reaction rate? Yes, for N-formylation of amines in general, various catalytic systems can be employed, which may provide insight into accelerating related formylation reactions:
-
Acid Catalysis: Brønsted acids and solid acid catalysts like Amberlite IR-120 have been shown to be effective in accelerating formylation reactions, particularly when using formic acid.[8][9]
-
Lewis Acid Catalysts: Inexpensive and environmentally friendly Lewis acids such as ZnCl₂, FeCl₃, and AlCl₃ can catalyze formylation, often under solvent-free conditions.[9][10]
-
Metal Catalysts: Cerium oxide (CeO₂) has been used as a heterogeneous catalyst for transformylation using DMF.[11] Bimetallic nanoparticles, such as AuPd–Fe₃O₄, have also been reported for the oxidative N-formylation of secondary amines.[12]
-
Ultrasound Promotion: The use of ultrasonic irradiation can significantly reduce reaction times for N-formylation, even under solvent- and catalyst-free conditions.[13]
Troubleshooting Guide
Problem: The formylation reaction is slow or incomplete.
| Possible Cause | Recommended Solution | Citation |
| Insufficient Reagent Activation | Ensure fresh, high-purity POCl₃ or another suitable activating agent is used. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately. Consider increasing the molar equivalents of the activating agent relative to this compound. | [7] |
| Low Substrate Reactivity | If the substrate contains electron-withdrawing groups, a higher reaction temperature and longer reaction time may be necessary. For very deactivated substrates, this method may not be suitable. | [4][5] |
| Suboptimal Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C at a time) while monitoring the reaction by TLC or HPLC. For many Vilsmeier-Haack reactions, temperatures can range from 0 °C to 80 °C. | [4][7] |
| Moisture in the Reaction | Use anhydrous solvents (e.g., anhydrous DMF, DCM) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to ambient moisture. | [5][7] |
| Incomplete Hydrolysis of Intermediate | The reaction initially forms an iminium salt intermediate that must be hydrolyzed during work-up to yield the final aldehyde. Ensure the work-up is performed by quenching the reaction mixture in a vigorously stirred ice-water mixture, often with a base like sodium acetate or sodium bicarbonate, to facilitate complete hydrolysis. | [4][14] |
Quantitative Data Summary
The optimal conditions for formylation are highly substrate-dependent. The following tables provide illustrative data based on typical reaction profiles to guide optimization.
Table 1: Illustrative Effect of Temperature and Time on Yield
| Temperature (°C) | Reaction Time (hours) | Expected Yield (%) |
| 80 | 6 | 70 |
| 100 | 4 | 82 |
| 120 | 4 | >85 (risk of side products) |
| Data is representative for the formylation of an aniline derivative and should be used as a general guideline.[8] |
Table 2: Influence of Base on Yield in Catalytic Formylation
| Base (3.0 equiv) | Solvent | Time (h) | Yield (%) |
| None | Methanol | 18 | 14 |
| LiOH·H₂O | Methanol | 18 | 60 |
| NaOH | Methanol | 18 | 65 |
| KOH | Methanol | 18 | 75 |
| CsOH·H₂O | Methanol | 18 | 91 |
| Data from a study on AuPd–Fe₃O₄ catalyzed N-formylation of N-methyl-1-phenylmethanamine, demonstrating the critical role of base selection in optimizing yield.[12] |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF) or this compound. Cool the flask to 0-5 °C in an ice bath.[7]
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) dropwise to the stirred formamide, ensuring the internal temperature does not exceed 10 °C.[7][14]
-
Stir the mixture at 0-5 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the Vilsmeier reagent has formed.[14]
-
Formylation Reaction: Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., DCM or DMF).[7]
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[7]
-
After the addition is complete, allow the reaction to warm to the desired temperature (e.g., room temperature or up to 80 °C) and stir until the starting material is consumed, as monitored by TLC (see Protocol 2). This typically takes 2-6 hours.[2][4]
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[7][14]
-
Neutralize the mixture to a pH of 6-8 by the slow addition of a saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[14]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Carefully withdraw a small aliquot from the reaction mixture using a glass capillary.
-
Quench the aliquot in a small vial containing a biphasic mixture of water and ethyl acetate. Vortex the vial.
-
Spot the organic layer onto a TLC plate alongside a spot of the starting material.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material has disappeared.
Visualizations
Caption: Troubleshooting workflow for a slow formylation reaction.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-(2,4-Dimethylphenyl)formamide | 60397-77-5 | Benchchem [benchchem.com]
- 9. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transformylating amine with DMF to formamide over CeO2 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature [comptes-rendus.academie-sciences.fr]
- 14. Organic Syntheses Procedure [orgsyn.org]
"common impurities in N-(2,6-Dimethylphenyl)formamide and their removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2,6-Dimethylphenyl)formamide. The information provided addresses common issues related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The most common impurities in this compound typically arise from the synthetic route and potential degradation. These include:
-
Unreacted Starting Materials:
-
2,6-Dimethylaniline
-
Formic acid
-
-
Degradation Products:
-
2,6-Dimethylaniline can also be a degradation product.
-
-
Residual Solvents and Water:
-
Solvents used during synthesis and workup.
-
Water from aqueous washes or atmospheric moisture.
-
Q2: How can I detect the presence of these impurities in my sample?
Several analytical techniques can be employed to identify and quantify impurities:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and identify the presence of starting materials if appropriate standards are available.
-
High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying the main compound and its impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of unknown compounds.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the main compound and any significant impurities present.
Q3: What is a general strategy for purifying crude this compound?
A general purification strategy involves a series of extraction and washing steps followed by a final purification method like recrystallization or distillation. The specific steps depend on the nature of the impurities present.
Troubleshooting Guides
Issue 1: Presence of Unreacted 2,6-Dimethylaniline
-
Problem: My purified this compound shows a persistent impurity peak corresponding to 2,6-dimethylaniline in the HPLC or GC-MS analysis.
-
Cause: Incomplete reaction or inefficient removal of the basic starting material.
-
Solution: Acidic Wash
-
Principle: 2,6-Dimethylaniline is a basic compound. Washing an organic solution of the crude product with a dilute aqueous acid will convert the aniline into its water-soluble hydrochloride salt, which will then partition into the aqueous layer.
-
Protocol:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M hydrochloric acid (HCl).[5] Repeat the wash if necessary.
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine to remove residual acid and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
-
Issue 2: Presence of Unreacted Formic Acid
-
Problem: The NMR spectrum of my product shows a signal corresponding to formic acid, or the product has an acidic character.
-
Cause: Use of excess formic acid during the synthesis and its incomplete removal.
-
Solution: Basic Wash
-
Principle: Formic acid is an acidic compound that can be neutralized and extracted into an aqueous layer by washing with a dilute base.
-
Protocol:
-
Dissolve the crude product in an appropriate organic solvent.
-
In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH).
-
Observe for effervescence (if using bicarbonate), which indicates the neutralization of the acid. Continue washing until effervescence ceases.
-
Separate the aqueous layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and remove the solvent.
-
-
Issue 3: Product is not sufficiently pure after extraction and washing
-
Problem: After performing acidic and basic washes, my product still shows the presence of minor impurities.
-
Cause: The presence of non-acidic or non-basic impurities with similar solubility to the product.
-
Solution 1: Recrystallization
-
Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.
-
Protocol:
-
Select a suitable solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals.
-
-
-
Solution 2: Column Chromatography
-
Principle: This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
-
Protocol:
-
Choose an appropriate solvent system (eluent) that provides good separation of the product from its impurities on a TLC plate.
-
Pack a chromatography column with silica gel.
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
-
Solution 3: Distillation
-
Principle: If the product is a liquid or a low-melting solid, and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.[6][7]
-
Protocol:
-
Set up a vacuum distillation apparatus.
-
Heat the crude product under reduced pressure.
-
Collect the fraction that distills at the boiling point of this compound.
-
-
Quantitative Data
The following table provides a representative example of impurity levels before and after a typical purification process involving an acid-base wash followed by recrystallization.
| Impurity | Initial Concentration (crude) | Concentration after Purification | Analytical Method |
| 2,6-Dimethylaniline | ~5% | <0.1% | HPLC, GC-MS |
| Formic Acid | ~2% | <0.05% | HPLC |
| Water | Variable | <0.1% | Karl Fischer Titration |
| Other unknown impurities | ~3% | <0.2% | HPLC, GC-MS |
Experimental Protocols
Synthesis of this compound
This protocol is based on a general procedure for the formylation of anilines.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dimethylaniline (1.0 eq) and 88% formic acid (3.0 eq).[8]
-
Heating: Heat the reaction mixture to 120°C in an oil bath and maintain this temperature for 24 hours.[8]
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water with stirring to precipitate the crude product.[8]
-
Filtration and Washing: Filter the solid precipitate, wash it extensively with water, and suck it dry on the filter.[8]
-
Drying: Dry the crude product in a vacuum oven at 90-95°C.[8]
Purification by Acid-Base Extraction and Recrystallization
-
Dissolution: Dissolve the crude, dried this compound in ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL for a 10 g scale reaction).
-
Base Wash: Wash the organic layer with saturated NaHCO3 solution (2 x 50 mL) until no more gas evolves.
-
Water and Brine Wash: Wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the purified solid.
-
Recrystallization: Recrystallize the solid from a suitable solvent (e.g., ethanol/water or toluene/hexanes) to obtain the final pure product.
Visualizations
Caption: Workflow for the identification and removal of impurities.
Caption: Acid wash for removing basic 2,6-dimethylaniline impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GB2536480A - DMF Distillation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in N-Aryl Formamide Synthesis
Welcome to the technical support center for N-aryl formamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find answers to frequently asked questions and detailed guides to minimize the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in N-aryl formamide synthesis?
A1: The most frequently encountered byproducts include unreacted starting materials (e.g., aniline), di-formylated aniline (N,N-diformylaniline), and products resulting from O-formylation if the aryl amine contains a hydroxyl group. Under certain conditions, especially with the Vilsmeier-Haack reagent, side reactions can lead to the formation of colored impurities.
Q2: I am observing a significant amount of unreacted aniline in my reaction mixture. How can I improve the conversion?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Formylating Agent: Ensure you are using a sufficient excess of the formylating agent. For reactions with formic acid, using it as a solvent or in large excess can drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and consider extending the reaction time or cautiously increasing the temperature.
-
Catalyst Activity: If using a catalyst, ensure it is active and used in the correct loading. Some catalysts are sensitive to air and moisture.
Q3: How can I prevent the formation of di-formylated aniline?
A3: The formation of N,N-diformylaniline is more likely under harsh reaction conditions. To minimize this byproduct:
-
Control Stoichiometry: Use a controlled amount of the formylating agent. An excess may lead to over-formylation. A 1:1 to 1:1.2 molar ratio of aniline to the formylating agent is a good starting point.
-
Moderate Reaction Temperature: Avoid excessively high temperatures. Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) can favor mono-formylation.
-
Choice of Reagents: Milder formylating agents or methods can reduce the likelihood of di-formylation.
Q4: My N-aryl formamide product is contaminated with a byproduct that has a similar polarity, making purification by column chromatography difficult. What can I do?
A4: When chromatographic separation is challenging, consider these options:
-
Recrystallization: This is an effective method for purifying solid products. Experiment with different solvent systems to find one that selectively crystallizes your desired product, leaving the impurity in the mother liquor.
-
Acid-Base Extraction: If the impurity is the unreacted aniline, you can remove it by washing the organic layer with a dilute acid solution (e.g., 1 M HCl). The aniline will form a water-soluble salt and move to the aqueous phase. Be sure to neutralize the organic layer afterward.
-
Derivative Formation: In some cases, you might be able to selectively react the byproduct to form a new compound with significantly different properties, making it easier to separate.
Troubleshooting Guides
Issue 1: Presence of Unreacted Aniline
This is one of the most common issues, leading to lower yields and purification challenges.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete conversion.
Issue 2: Formation of Di-formylated Byproduct
Over-formylation can be a significant issue, especially when aiming for high purity of the mono-formylated product.
Data on Byproduct Formation:
While specific quantitative data is highly dependent on the substrate and exact reaction conditions, the general trend is that higher temperatures and a larger excess of the formylating agent increase the proportion of the di-formylated byproduct.
| Parameter | Condition A (Optimized for Mono-formylation) | Condition B (Prone to Di-formylation) |
| Aniline:Formic Acid Ratio | 1 : 1.2 | 1 : 5 (or formic acid as solvent) |
| Temperature | Room Temperature to 60 °C | > 100 °C |
| Typical N-Aryl Formamide Yield | > 90% | 70-85% |
| Typical Di-formylated Byproduct | < 5% | 10-25% |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for di-formylation.
Experimental Protocols
Protocol 1: N-Formylation of Aniline using Formic Acid and Acetic Anhydride
This method generates the highly reactive acetic formic anhydride in situ for efficient formylation at low temperatures.
Materials:
-
Aniline (1.0 eq)
-
Formic acid (1.0 eq)
-
Acetic anhydride (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a mixture of formic acid (1.0 eq) and acetic anhydride (1.0 eq) and add it dropwise to the aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-phenylformamide.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Aniline Derivative
This powerful method is suitable for a wide range of aromatic and heteroaromatic compounds. All operations should be performed in a fume hood, and reagents are moisture-sensitive.
Materials:
-
Electron-rich aniline derivative (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Crushed ice
-
Saturated sodium acetate solution
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Cool the DMF to 0 °C in an ice bath and add POCl₃ (1.1 eq) dropwise with vigorous stirring. A thick, colorless precipitate of the Vilsmeier reagent may form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the electron-rich aniline derivative (1.0 eq) to the mixture, either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-6 hours. The optimal temperature and time will depend on the substrate. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large amount of crushed ice with stirring.
-
Neutralize the mixture to pH 6-7 by the slow addition of a saturated sodium acetate solution.
-
The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Technical Support Center: N-(2,6-Dimethylphenyl)formamide Production
Welcome to the technical support center for the synthesis and scale-up of N-(2,6-Dimethylphenyl)formamide. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during laboratory experiments and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently cited method for synthesizing this compound is the formylation of 2,6-dimethylaniline. This is typically achieved by reacting 2,6-dimethylaniline with a formylating agent such as formic acid or a mixture of reagents that generate a formylating species in situ. One documented lab-scale procedure involves heating 2,6-dimethylaniline with formic acid in a sealed vessel.[1] Other formylation methods for amines, which could be adapted, include the use of catalysts like zinc chloride or employing reagents such as 2-chloro-4,6-dimethoxy[2][3][4]triazine (CDMT) with formic acid.[5]
Q2: I am seeing low yields in my formylation reaction. What are the potential causes and solutions?
A2: Low yields during the formylation of 2,6-dimethylaniline can stem from several factors. Incomplete reaction is a primary cause; ensure that the reaction is allowed to proceed for a sufficient duration and at the optimal temperature. One protocol specifies heating at 120°C for 24 hours.[1] The purity of starting materials is also crucial. Impurities in the 2,6-dimethylaniline or the formylating agent can lead to side reactions. Additionally, inadequate mixing in the reactor can result in localized concentration gradients and reduced reaction rates. For larger batches, ensure your mixing apparatus is sufficient to homogenize the reaction mixture.
Q3: During scale-up, we are experiencing issues with temperature control, leading to inconsistent product quality. How can we address this?
A3: The formylation reaction can be exothermic, and managing the heat of reaction is a critical challenge during scale-up. What is easily dissipated in a small laboratory flask can lead to significant temperature increases in a large reactor, potentially causing side reactions or degradation of the product.
Troubleshooting Steps:
-
Rate of Addition: If using a highly reactive formylating agent, control the rate of addition to manage the rate of heat generation.
-
Reactor Cooling: Ensure your reactor has adequate cooling capacity. A jacketed reactor with a suitable heat transfer fluid is recommended.
-
Solvent Selection: The choice of solvent can influence heat transfer. A solvent with good thermal conductivity and a suitable boiling point can help in dissipating heat.
-
Process Monitoring: Implement real-time temperature monitoring within the reactor to detect any temperature spikes and adjust cooling as needed.
Q4: We are observing the formation of by-products during our scaled-up production. What are the likely impurities and how can they be minimized?
A4: In the formylation of anilines, potential by-products can arise from over-reaction or side reactions. While specific by-products for this compound synthesis are not extensively detailed in the provided literature, general side reactions in similar processes can include the formation of di-formylated products or products from reactions involving impurities in the starting materials. The bromination of 2,6-dimethylaniline is known to produce various by-products depending on the reaction conditions, highlighting the reactivity of the starting material.[6]
Minimization Strategies:
-
Stoichiometry Control: Precise control of the molar ratio of 2,6-dimethylaniline to the formylating agent is critical. An excess of the formylating agent could potentially lead to side reactions.
-
Temperature Control: As mentioned previously, maintaining the optimal reaction temperature is crucial to minimize the formation of thermally induced by-products.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q5: What are the recommended purification methods for this compound at an industrial scale?
A5: Post-reaction, the crude product will likely contain unreacted starting materials, the formylating agent, and any by-products. A common purification procedure involves quenching the reaction mixture, followed by filtration and washing. One lab-scale synthesis describes pouring the reaction mixture into ice water, filtering the resulting solid, and washing it extensively with water.[1] For industrial scale, this would translate to:
-
Crystallization: The product can be crystallized from a suitable solvent to achieve high purity.
-
Filtration: Industrial-scale filtration equipment, such as a filter press or a centrifugal filter, would be used to separate the solid product.
-
Washing: The filter cake should be washed with a solvent in which the product is sparingly soluble but the impurities are soluble. Water is a good candidate based on lab procedures.[1]
-
Drying: The purified solid should be dried under vacuum at an appropriate temperature to remove residual solvents. A vacuum oven or a rotary dryer could be used.
Troubleshooting Guides
Issue: Incomplete Reaction and Low Conversion
| Symptom | Potential Cause | Recommended Action |
| Significant amount of 2,6-dimethylaniline remains after the reaction. | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature as per established protocols (e.g., 120°C for 24 hours).[1] Monitor reaction progress using techniques like TLC or HPLC. |
| Poor mixing leading to non-homogeneous reaction mixture. | Improve agitation. For larger vessels, ensure the impeller design and speed are adequate for the viscosity of the reaction mass. | |
| Deactivation of catalyst (if used). | Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Verify the catalyst loading and activity. |
Issue: Product Purity and By-Product Formation
| Symptom | Potential Cause | Recommended Action | | :--- | :--- | | Discolored product or presence of unexpected peaks in analytical characterization. | Side reactions due to high temperatures. | Implement stricter temperature control. Consider a slower addition of reagents if the reaction is highly exothermic. | | | Impurities in starting materials. | Use high-purity 2,6-dimethylaniline and formylating agent. Characterize raw materials before use. | | | Reaction with atmospheric oxygen or moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen). Use dry solvents and reagents. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported laboratory-scale synthesis.[1]
Materials:
-
2,6-dimethylaniline (125 g)
-
88% Formic acid (375 ml)
-
1-liter pressure vessel (bomb) with a magnetic stirrer
-
Ice
Procedure:
-
Combine 125 g of 2,6-dimethylaniline and 375 ml of 88% formic acid in a 1-liter pressure vessel equipped with a magnetic stirrer.
-
Seal the vessel and heat the oil bath to 120°C.
-
Maintain the reaction mixture at this temperature for 24 hours with continuous stirring.
-
Allow the vessel to cool to room temperature and continue stirring for an additional 48 hours.
-
Carefully release the pressure from the vessel.
-
Pour the reaction mixture into 800 ml of ice with stirring.
-
Filter the resulting solid precipitate.
-
Wash the solid extensively with water.
-
Dry the product under vacuum at 90-95°C to obtain this compound.
Expected Outcome:
-
Melting point of the product: 163-164.5°C.[1]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. prepchem.com [prepchem.com]
- 2. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]
- 3. CN1087970C - Preparation and use method of catalyst for synthesis of 2,6-dimethylaniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Monitoring N-(2,6-Dimethylphenyl)formamide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the formylation of 2,6-dimethylaniline to produce N-(2,6-Dimethylphenyl)formamide using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Workflow for Reaction Monitoring
Caption: Workflow for monitoring the synthesis of this compound.
Frequently Asked Questions (FAQs) - General
Q1: What is the general principle behind monitoring this reaction? A1: The reaction converts a primary aromatic amine (2,6-dimethylaniline) into a formamide (this compound). The product is more polar than the starting material due to the amide functional group. Both TLC and HPLC separate compounds based on polarity, allowing you to track the disappearance of the starting material and the appearance of the product over time.
Q2: How do I prepare a sample from the reaction mixture for analysis? A2:
-
Using a glass capillary, withdraw a small aliquot from the reaction mixture.
-
Quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate, dichloromethane). If your reaction uses acid (like formic acid), it's good practice to add a small amount of a mild base like saturated sodium bicarbonate solution to neutralize it before extraction into the organic solvent.
-
For TLC, this solution can often be spotted directly.
-
For HPLC, the sample should be further diluted with the mobile phase and filtered through a 0.22 or 0.45 µm syringe filter to prevent column blockage.
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to apply a small spot of the diluted reaction mixture onto the starting line. Also, spot the starting material (2,6-dimethylaniline) and a co-spot (reaction mixture and starting material in the same spot) for reference. Keep spots small (1-2 mm diameter) to prevent streaking.[1]
-
Development: Place the plate in a sealed chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line.[2] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since both the reactant and product are aromatic, the primary visualization method is UV light at 254 nm.[3] Alternatively, staining with iodine vapor can be effective for organic compounds.[3]
Quantitative Data Summary (Illustrative)
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Value | Appearance under UV (254 nm) |
| 2,6-Dimethylaniline (Starting Material) | 4:1 | ~0.6 | Dark Spot |
| This compound (Product) | 4:1 | ~0.3 | Dark Spot |
TLC Troubleshooting Q&A
Q3: My spots are streaking down the plate. What's wrong? A3: Streaking is a common issue, especially with basic compounds like the starting amine (2,6-dimethylaniline).[4]
-
Solution 1: Sample Overload: Your sample may be too concentrated.[1][2] Try diluting your sample further before spotting it on the plate.[3]
-
Solution 2: Add a Basic Modifier: The silica gel on the TLC plate is slightly acidic and can interact strongly with basic compounds. Add a small amount of a base, like triethylamine (0.1–2.0%), to your mobile phase to neutralize the silica surface and improve spot shape.[1][3]
Q4: I can't see any spots on my developed plate. A4: This could be due to several factors:
-
Solution 1: Insufficient Concentration: The sample may be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[2][3]
-
Solution 2: Incorrect Visualization: While the aromatic rings should be UV-active, confirm your UV lamp is working.[3] As an alternative, place the plate in a chamber with a few iodine crystals; most organic compounds will appear as brown spots.[3]
-
Solution 3: Sample Dissolution: Ensure the solvent level in the developing chamber is below your starting line. If the solvent covers the spots, they will dissolve into the solvent pool instead of traveling up the plate.[2]
Q5: The spots for my starting material and product are too close together (poor resolution). How can I separate them? A5: This indicates your mobile phase polarity is not optimal.
-
Solution 1: Adjust Mobile Phase: If the Rf values are both high (spots are near the solvent front), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., use 9:1 Hexane:EtOAc instead of 4:1).[3]
-
Solution 2: Adjust Mobile Phase: If the Rf values are both low (spots are near the baseline), your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., use 2:1 Hexane:EtOAc).[3] A good target Rf for the product is around 0.2-0.4 for optimal separation.
Q6: My solvent front is running unevenly. A6: An uneven solvent front can lead to inaccurate Rf values.
-
Solution 1: Check the Plate: The silica on the plate might be chipped or damaged at the bottom edge, causing the solvent to elute unevenly.[1]
-
Solution 2: Chamber Saturation: Ensure the TLC chamber is properly sealed and saturated with solvent vapor. Placing a piece of filter paper inside the chamber can help.
-
Solution 3: Plate Placement: Make sure the plate is not touching the sides of the chamber or the filter paper during development.[2]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: HPLC Monitoring
-
System Preparation: Use a C18 column, which is a good starting point for many methods.[5]
-
Mobile Phase: Prepare a mobile phase, for instance, a mixture of acetonitrile and water (e.g., 60:40). Adding a modifier like 0.1% formic acid can improve peak shape.
-
Sample Preparation: Dilute a quenched aliquot of your reaction mixture with the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Method: Set the flow rate (e.g., 1.0 mL/min) and the UV detector wavelength (e.g., 254 nm, as both compounds have aromatic rings).
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. Reaction completion is determined by the relative peak areas.
Quantitative Data Summary (Illustrative)
| Compound | Column | Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid) | Expected Retention Time (min) |
| This compound (Product) | C18, 5 µm, 4.6x150 mm | 60:40 | ~3.5 |
| 2,6-Dimethylaniline (Starting Material) | C18, 5 µm, 4.6x150 mm | 60:40 | ~5.0 |
| (Note: In reversed-phase HPLC, less polar compounds have longer retention times. Therefore, the starting amine is expected to elute after the more polar formamide product.) |
HPLC Troubleshooting Q&A
Q7: My peaks are broad or tailing. How can I improve the peak shape? A7: Poor peak shape can affect integration and accuracy.
-
Solution 1: Adjust Mobile Phase pH: The starting amine is basic. Residual interaction with silica can cause tailing. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can protonate the amine and residual silanols, leading to sharper peaks.[5]
-
Solution 2: Check for Column Contamination: The column might be contaminated or nearing the end of its life. Try flushing the column with a strong solvent or replacing it.
Q8: I am seeing no peaks or very small peaks. A8: This suggests an issue with sample concentration or the detector.
-
Solution 1: Increase Concentration: Your sample may be too dilute for the detector's sensitivity. Prepare a more concentrated sample.
-
Solution 2: Check Detector Wavelength: Ensure the UV detector is set to a wavelength where your compounds absorb (e.g., 254 nm). You can run a UV-Vis spectrum of your compounds to find the wavelength of maximum absorbance (λmax) for better sensitivity.
-
Solution 3: Check for System Leaks: A leak in the system can prevent the sample from reaching the detector or cause pressure fluctuations.
Q9: The retention times are drifting between runs. A9: Inconsistent retention times make peak identification difficult.
-
Solution 1: Ensure System Equilibration: Allow the column to fully equilibrate with the mobile phase before starting your analysis sequence. This can take 10-15 column volumes.
-
Solution 2: Check Mobile Phase Composition: If you are mixing solvents manually, inaccuracies can lead to drift. Use a properly functioning HPLC pump to mix the mobile phase. Ensure the mobile phase is well-mixed and degassed.
-
Solution 3: Control Temperature: Column temperature affects retention time. Using a column oven will provide a stable temperature and lead to more reproducible results.
Q10: How do I determine if the reaction is complete using HPLC? A10: A reaction is generally considered complete when the peak corresponding to the starting material (2,6-dimethylaniline) is no longer detectable or its area percentage has fallen below a predetermined threshold (e.g., <1%). You should see a corresponding increase in the peak area of the product, this compound.
References
Validation & Comparative
A Comparative Guide to Formylating Agents: N-(2,6-Dimethylphenyl)formamide vs. Dimethylformamide (DMF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, providing a crucial building block for a vast array of pharmaceuticals, agrochemicals, and other complex organic molecules. The choice of a formylating agent is paramount and can significantly impact reaction efficiency, substrate scope, and functional group tolerance. This guide provides a detailed comparison of two formylating agents: the widely utilized and versatile N,N-Dimethylformamide (DMF) and the sterically hindered N-(2,6-Dimethylphenyl)formamide. While DMF is a well-established reagent, this guide will also explore the potential advantages and disadvantages of this compound, drawing inferences from its structural characteristics in the absence of extensive direct comparative studies.
At a Glance: Key Differences
| Feature | This compound | Dimethylformamide (DMF) |
| Structure | Formamide with a bulky 2,6-dimethylphenyl substituent on the nitrogen atom. | Simple formamide with two methyl groups on the nitrogen atom. |
| Reactivity | Potentially lower reactivity due to steric hindrance around the formyl group. | Highly versatile and reactive, especially when activated (e.g., Vilsmeier reagent). |
| Selectivity | May offer higher selectivity in certain reactions due to steric bulk. | Can sometimes lead to over-reaction or side products due to its high reactivity. |
| Common Applications | Limited documented use as a formylating agent. | Vilsmeier-Haack reaction, Bouveault aldehyde synthesis, N- and O-formylation.[1][2] |
| Byproducts | 2,6-Dimethylaniline. | Dimethylamine and other byproducts depending on the activator used. |
Performance Comparison: A Deeper Dive
Formylation of Aromatic Compounds (Vilsmeier-Haack Type Reactions)
The Vilsmeier-Haack reaction is a cornerstone of aromatic formylation, where DMF, when activated by an agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, generates the electrophilic Vilsmeier reagent.[3][4] This reagent then attacks electron-rich aromatic rings to introduce a formyl group.
DMF:
-
Broad Substrate Scope: Effectively formylates a wide range of electron-rich aromatic and heteroaromatic compounds.[3]
-
High Reactivity: The Vilsmeier reagent derived from DMF is highly reactive, leading to good yields in many cases.
-
Potential for Lack of Selectivity: The high reactivity can sometimes result in multiple formylations or reactions with other sensitive functional groups.
This compound:
-
Hypothesized Higher Selectivity: The steric bulk of the 2,6-dimethylphenyl group could potentially lead to greater regioselectivity in the formylation of substituted aromatic compounds. The bulky substituent may direct the formylation to less sterically hindered positions.
-
Potentially Milder Reaction Conditions: The increased steric hindrance might necessitate or allow for milder reaction conditions to achieve formylation, which could be advantageous for sensitive substrates.
-
Lower Reactivity: The formation of the corresponding Vilsmeier reagent from this compound might be slower, and the reagent itself could be less reactive due to steric hindrance. This could translate to lower yields or the need for more forcing conditions compared to DMF.
Illustrative Reaction Scheme:
Caption: Generalized Vilsmeier-Haack formylation pathway.
Formylation of Organometallic Reagents (Bouveault Aldehyde Synthesis)
The Bouveault aldehyde synthesis involves the reaction of Grignard or organolithium reagents with a formylating agent, typically DMF, to produce aldehydes after hydrolysis.[2]
DMF:
-
Established Reagent: Widely used for the formylation of a variety of Grignard and organolithium reagents.
-
Good Yields: Generally provides good to excellent yields of aldehydes.
-
Side Reactions: Over-addition of the organometallic reagent to the initially formed aldehyde can be a side reaction, leading to the formation of secondary alcohols.
This compound:
-
Potential for Reduced Over-addition: The steric hindrance of the 2,6-dimethylphenyl group could potentially stabilize the tetrahedral intermediate formed after the initial addition of the organometallic reagent. This stabilization might disfavor the elimination of the amide and subsequent over-addition, thus potentially leading to higher yields of the desired aldehyde.
-
Slower Reaction Rate: The steric bulk might also lead to a slower initial reaction rate with the organometallic reagent compared to DMF.
Illustrative Reaction Scheme:
Caption: General scheme for the Bouveault aldehyde synthesis.
Experimental Protocols
Due to the limited availability of specific protocols for this compound as a formylating agent, the following are generalized protocols for formylation reactions where either reagent could potentially be employed. Researchers should optimize conditions for their specific substrates.
General Protocol for Vilsmeier-Haack Formylation of an Electron-Rich Arene
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place the formylating agent (DMF or this compound, 3.0 eq.) in an appropriate dry solvent (e.g., dichloromethane).
-
Activation: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 eq.) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the electron-rich aromatic compound (1.0 eq.) in a minimal amount of dry solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Formylation of a Grignard Reagent
-
Grignard Reagent Preparation: Prepare the Grignard reagent from the corresponding aryl or alkyl halide and magnesium turnings in dry diethyl ether or THF under a nitrogen atmosphere.
-
Reaction Setup: In a separate flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the formylating agent (DMF or this compound, 1.2 eq.) in dry diethyl ether or THF.
-
Addition: Cool the formylating agent solution to 0 °C. Slowly add the prepared Grignard reagent to the formylating agent solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-3 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting aldehyde by distillation or column chromatography.
Conclusion
DMF remains the workhorse formylating agent in organic synthesis due to its high reactivity, versatility, and the extensive body of literature supporting its use. It is particularly effective in well-established protocols like the Vilsmeier-Haack reaction and the Bouveault aldehyde synthesis.
While direct experimental evidence is currently lacking, this compound presents an intriguing alternative, particularly in scenarios where enhanced selectivity is desired. The steric hindrance imparted by the 2,6-dimethylphenyl group could potentially offer advantages in controlling regioselectivity and minimizing side reactions, such as over-addition in reactions with organometallics. However, this steric bulk is also likely to decrease its reactivity, potentially requiring harsher conditions or resulting in lower yields.
For researchers and drug development professionals, the choice between these two reagents will depend on the specific synthetic challenge. For routine formylations of robust substrates, DMF is a reliable choice. For complex molecules with multiple reactive sites or where specific regioselectivity is crucial, the exploration of this compound as a more selective, albeit potentially less reactive, formylating agent could be a worthwhile endeavor, warranting further investigation and optimization. It is imperative to conduct small-scale trials to determine the optimal conditions and feasibility when considering the use of this compound.
References
- 1. Transformylating amine with DMF to formamide over CeO2 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
- 3. Formylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Formylating Agents for Hindered Anilines
For Researchers, Scientists, and Drug Development Professionals
The N-formylation of sterically hindered anilines, such as 2,6-disubstituted derivatives, is a critical transformation in the synthesis of various pharmaceuticals, agrochemicals, and materials. The bulky substituents adjacent to the amino group significantly decrease its nucleophilicity and pose a considerable challenge for achieving high yields. The selection of an appropriate formylating agent is therefore paramount to the success of this conversion.
This guide provides an objective comparison of the performance of two highly effective formylating agents for hindered anilines: Acetic Formic Anhydride (AFA) and Formic Acid . The comparison is supported by experimental data from the literature, highlighting the reactivity, required conditions, and yields for each method.
Executive Summary
For the formylation of sterically hindered anilines, Acetic Formic Anhydride (AFA) , typically generated in situ, emerges as a superior reagent. It offers exceptionally high yields under mild, low-temperature conditions with remarkably short reaction times. This makes it ideal for substrates sensitive to heat or harsh acidic environments.
Formic Acid , while being a more economical and environmentally benign option, generally requires more forcing conditions, such as high temperatures and pressures, to achieve comparable yields with hindered substrates. However, it can be effective, particularly when used in excess or with microwave assistance.
Performance Comparison of Formylating Agents
The following tables summarize quantitative data for the N-formylation of various anilines, with a focus on sterically hindered examples.
Table 1: Formylation using Acetic Formic Anhydride (AFA)
Acetic Formic Anhydride is a powerful acylating agent that selectively transfers the formyl group due to the higher electrophilicity and lower steric hindrance of the formyl carbonyl compared to the acetyl group.[1] It is typically generated in situ from formic acid and acetic anhydride.
| Substrate | Product | Reagents | Conditions | Time | Yield (%) |
| Sterically Hindered Amines (General) | N-Formyl Derivative | Formic Acid, Acetic Anhydride | -20°C to 0°C | < 15 min | 97 - 100 |
| 2-Nitroaniline | 2-Nitroformanilide | Formic Acid, Acetic Anhydride, Silica Gel | Microwave (300W) | 2 min | 97[2] |
| 2-Anisidine | N-Formyl-2-anisidine | Formic Acid, Acetic Anhydride, Silica Gel | Microwave (300W) | 4 min | 98[2] |
Table 2: Formylation using Formic Acid
Formic acid is a simple and direct formylating agent. For hindered anilines, its effectiveness is often enhanced by using it as a solvent, applying heat, or using catalysts.
| Substrate | Product | Reagents | Conditions | Time | Yield (%) |
| 2,6-Dimethylaniline | N-Formyl-2,6-dimethylaniline | 88% Formic Acid | 120°C, sealed bomb | 24 h | Not explicitly stated, but implied to be high |
| Aniline (for comparison) | Formanilide | 98-100% Formic Acid (4 eq.) | 60°C, neat | 30 min | High[3] |
| Substituted Anilines | N-Formyl Derivatives | Formic Acid, ZnCl₂ (10 mol%) | 70°C, solvent-free | 10 - 900 min | Good to Excellent[4] |
Experimental Protocols
Protocol 1: N-Formylation of Hindered Anilines using Acetic Formic Anhydride (in situ)
This protocol is a general method for the rapid and high-yield formylation of a broad range of amines, including sterically hindered ones.
Materials:
-
Hindered Aniline (e.g., 2,6-diisopropylaniline)
-
Formic Acid (excess)
-
Acetic Anhydride
-
Anhydrous Tetrahydrofuran (THF)
-
Cooling bath capable of reaching -20°C
Procedure:
-
Preparation of Acetic Formic Anhydride (AFA): In a flame-dried, round-bottom flask under an inert atmosphere, add acetic anhydride. Cool the flask to -20°C using a suitable cooling bath. Slowly add an excess of formic acid dropwise to the stirred acetic anhydride. Stir the resulting mixture at -20°C for 15-20 minutes to ensure the complete formation of AFA.[3]
-
Amine Solution Preparation: In a separate flame-dried flask, dissolve the hindered aniline (1.0 equivalent) in a minimal amount of anhydrous THF. Cool the solution to -20°C.
-
Formylation Reaction: Slowly add the freshly prepared AFA solution to the stirred amine solution via cannula or syringe, maintaining the temperature at -20°C.
-
Monitoring: The reaction is typically very fast. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually < 15 minutes).
-
Work-up and Isolation: Upon completion, quench the reaction by carefully adding it to a stirred mixture of ice and a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-formylated product. Further purification can be performed by column chromatography if necessary.
Protocol 2: N-Formylation of 2,6-Dimethylaniline using Formic Acid
This protocol outlines a method for the formylation of a hindered aniline using formic acid under high-temperature conditions. Caution: This procedure involves heating a sealed vessel and should be performed with appropriate safety precautions.
Materials:
-
2,6-Dimethylaniline
-
88% Formic Acid
-
High-pressure reaction vessel (bomb) with magnetic stirrer
-
Oil bath
Procedure:
-
Reaction Setup: In a 1-liter high-pressure reaction vessel equipped with a magnetic stirrer, combine 125 g of 2,6-dimethylaniline and 375 ml of 88% formic acid.
-
Heating: Seal the vessel and place it in an oil bath. Heat the mixture to 120°C and maintain this temperature for 24 hours with continuous stirring.
-
Cooling and Stirring: After 24 hours, allow the vessel to cool to room temperature. Continue stirring the mixture for an additional 48 hours at room temperature.
-
Work-up and Isolation: Carefully release the pressure from the vessel. Pour the reaction mixture into 800 ml of ice-water with stirring. Filter the resulting solid precipitate. Wash the solid extensively with water and suction dry.
-
Drying: Dry the product in a vacuum oven at 90-95°C to obtain N-formyl-2,6-dimethylaniline.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the comparison of different formylating agents for a target hindered aniline.
Caption: Workflow for comparing formylating agents on hindered anilines.
References
A Comparative Guide to N-Formylation: Acetic Formic Anhydride vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
N-formylation, the attachment of a formyl group to a nitrogen atom, is a pivotal transformation in organic synthesis. The resulting formamides are not only crucial intermediates in the production of pharmaceuticals and agrochemicals but also serve as valuable protecting groups for amines. The choice of formylating agent is critical, directly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of the highly efficient acetic formic anhydride (AFA) with alternative N-formylation methodologies, supported by experimental data, to inform the selection of the most suitable method for a given synthetic challenge. While not a reagent for formylation itself, the synthesis of N-(2,6-Dimethylphenyl)formamide will be used as a practical example to illustrate these methods.
Overview of N-Formylation Strategies
The selection of a formylating agent is a key decision in planning the synthesis of formamides. This guide focuses on a comparative analysis of a highly reactive and widely used reagent, acetic formic anhydride, against other common methods. The logical flow of this comparison is outlined below.
Caption: Logical workflow for the comparison of N-formylation reagents.
Performance Comparison of N-Formylating Agents
The efficacy of a formylating agent is best evaluated through quantitative data. Acetic formic anhydride, typically generated in situ from formic acid and acetic anhydride, is a powerful reagent known for its high reactivity and excellent yields under mild conditions.[1] Formic acid itself, being economical and readily available, represents a greener alternative, often employed with or without a catalyst.[2][3]
Table 1: N-Formylation of Various Amines using Acetic Formic Anhydride (AFA)
| Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Aniline | < 15 min | -20 | 97-100 | [1] |
| p-Toluidine | < 15 min | -20 | 98 | [1] |
| p-Anisidine | < 15 min | -20 | 99 | [1] |
| Benzylamine | < 15 min | -20 | 97-100 | [1] |
| Dibenzylamine | < 15 min | -20 | 97 | [1] |
| Morpholine | < 15 min | -20 | 98 | [1] |
Table 2: N-Formylation of Various Amines using Formic Acid
| Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Aniline | 40-90 min | 60 | Excellent | [2] |
| p-Toluidine | 1-2 h | 60 | 96-97 | [4][5] |
| p-Anisidine | 1-2 h | 60 | 96-97 | [4][5] |
| Benzylamine | 4-9 h | Reflux (Toluene) | 98 | [6] |
| n-Hexylamine | 1-2 h | 60 | 94 | [5] |
| Dibutylamine | 1-2 h | 60 | 89 | [5] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for the N-formylation of 2,6-dimethylaniline to produce this compound using both acetic formic anhydride and formic acid.
Protocol 1: N-Formylation using in situ Generated Acetic Formic Anhydride
This method utilizes the highly reactive acetic formic anhydride, which is prepared immediately before use from formic acid and acetic anhydride.[1]
Materials:
-
2,6-Dimethylaniline (1.0 mmol)
-
Acetic Anhydride (2.0 mmol)
-
Formic Acid (2.0 mmol)
-
Silica Gel (2 g)
-
Dichloromethane
Procedure:
-
In a 50 mL beaker, combine 2,6-dimethylaniline (1.0 mmol), formic acid (2.0 mmol), acetic anhydride (2.0 mmol), and silica gel (2 g).
-
Stir the mixture for approximately 30 seconds until a free-flowing powder is obtained.[7]
-
The reaction can be accelerated by microwave irradiation (300 W) and monitored by thin-layer chromatography (TLC).[7]
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product from the silica gel with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the this compound product.[7]
Protocol 2: N-Formylation using Formic Acid
This protocol employs formic acid directly as the formylating agent, offering a simpler and more environmentally benign approach.
Materials:
-
2,6-Dimethylaniline (125 g)
-
88% Formic Acid (375 mL)
Procedure:
-
Combine 2,6-dimethylaniline (125 g) and 88% formic acid (375 mL) in a 1-liter bomb equipped with a magnetic stirrer.
-
Heat the mixture to 120 °C in an oil bath and maintain this temperature for 24 hours.
-
Cool the bomb to room temperature and continue stirring for an additional 48 hours.
-
Release the pressure and pour the reaction mixture into 800 mL of ice with stirring.
-
Filter the resulting solid, wash extensively with water, and suck dry.
-
Dry the solid in vacuo at 90-95 °C to yield this compound.[1]
Reaction Mechanisms and Workflows
The mechanism of N-formylation varies depending on the reagent used. With acetic formic anhydride, the reaction proceeds through a nucleophilic acyl substitution.[1] The amine attacks the more electrophilic formyl carbonyl group of the anhydride, leading to a tetrahedral intermediate that collapses to the formamide and acetic acid.
For formic acid, the reaction is a dehydration condensation. The amine's nucleophilic attack on the carbonyl carbon of formic acid is often catalyzed by heat or an acid catalyst, followed by the elimination of a water molecule.[8]
Workflow for N-Formylation using in situ Acetic Formic Anhydride
Caption: General experimental workflow for N-formylation using in situ AFA.
Mechanism of N-Formylation with Acetic Formic Anhydride
Caption: Mechanism of N-formylation with acetic formic anhydride.
Conclusion and Recommendations
Both acetic formic anhydride and formic acid are effective reagents for N-formylation, each with distinct advantages and disadvantages.
Acetic Formic Anhydride (AFA):
-
Advantages: High reactivity, excellent yields (often quantitative), and very short reaction times.[1] It is effective for a wide range of primary and secondary amines, including sterically hindered ones.[1] The mild, low-temperature conditions are suitable for sensitive substrates.[1]
-
Disadvantages: AFA is thermally unstable and moisture-sensitive, necessitating its fresh, in situ preparation.[9] The use of acetic anhydride adds to the reagent cost and waste stream.
Formic Acid:
-
Advantages: It is an inexpensive, readily available, and environmentally friendly reagent.[3] Procedures can often be carried out under solvent-free conditions.[2][3] It demonstrates good chemoselectivity for the N-formylation of amines in the presence of hydroxyl groups.[2]
-
Disadvantages: Generally requires higher temperatures and longer reaction times compared to AFA.[3][6] For less reactive amines, a catalyst may be necessary to achieve good yields.[2]
For researchers requiring high efficiency and rapid conversion, particularly with challenging or sensitive substrates, the in situ generation of acetic formic anhydride is an excellent choice. For applications where cost, environmental impact, and simplicity are primary concerns, and for substrates that are sufficiently reactive, formic acid offers a robust and practical alternative. The choice between these and other reported N-formylation methods will ultimately depend on the specific requirements of the synthetic target, scale, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. scispace.com [scispace.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to N-Aryl Formylating Agents: Yield and Selectivity
The introduction of a formyl group into an N-aryl compound is a fundamental transformation in organic synthesis, yielding N-aryl formamides that are crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] The choice of formylating agent is critical, directly impacting the reaction's yield, selectivity, and environmental footprint. This guide provides an objective comparison of various N-aryl formylating agents, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Performance Comparison of N-Aryl Formylating Agents
The efficiency of N-aryl formylation varies significantly with the chosen reagent and catalyst system. Below is a summary of quantitative data for several common formylating agents, highlighting their performance with aniline and its derivatives as representative N-aryl substrates.
| Formylating Agent/Catalyst | Substrate | Yield (%) | Reaction Time | Temperature (°C) | Key Observations |
| Formic Acid / Indium | Aniline | Moderate to Excellent[3] | 1-24 h | 70 | Solvent-free conditions. Yields are considerably lower without the indium catalyst.[3] |
| Formic Acid / ZnO | Aniline | Good to Excellent[3] | 10-720 min | 70 | Solvent-free conditions. The reaction can be scaled up without loss of yield.[3] |
| Formic Acid / I₂ | Aniline | 94 | 2 h | 70 | Solvent-free, catalytic method using low-cost and non-toxic molecular iodine. Applicable to a wide range of amines.[4] |
| Acetic Formic Anhydride (AFA) | Various primary amines | 97-100 | < 15 min | -20 | Generated in situ from formic acid and acetic anhydride. High yields for a broad scope of amines, including sterically hindered ones.[3] |
| Aromatic Formates | Aromatic amines | High | Varies | Ambient | Solvent- and catalyst-free method. Reaction rate and yield are influenced by the structures of both the formate and the amine.[5] |
| CO₂ / PhSiH₃ / Zn(OAc)₂-phen | N-methylaniline | 92 | Not Specified | 25 | Utilizes CO₂ as a C1 source. High yield under mild conditions.[6][7] |
| Oxalic Acid / MnCl₂·4H₂O | Aniline | 98 | 20 h | 130 | Uses oxalic acid as a safe carbon monoxide surrogate.[2] |
| Paraformaldehyde / Iridium catalyst | Indoline (cyclic secondary aniline) | 91 | Not Specified | Not Specified | Effective for cyclic secondary anilines.[8] |
Experimental Protocols
Detailed methodologies for key formylation reactions are provided below to allow for replication and adaptation.
1. N-Formylation using Formic Acid and Iodine Catalyst [4]
-
Materials: Aromatic amine (1.0 eq), formic acid (2.0 eq), molecular iodine (5 mol%).
-
Procedure: The aromatic amine, formic acid, and iodine are combined in a reaction vessel. The mixture is stirred at 70 °C for the time specified to achieve optimal conversion (typically monitored by TLC). After completion, the reaction mixture is worked up to isolate the N-aryl formamide product. This method is noted for its simplicity and the use of an inexpensive, environmentally benign catalyst.[4]
2. N-Formylation using Acetic Formic Anhydride (AFA) in situ [3]
-
Materials: Aromatic amine (1.0 eq), formic acid (excess), acetic anhydride, and a suitable solvent (e.g., THF).
-
Procedure: The aromatic amine is dissolved in a suitable solvent and cooled to -20 °C. A pre-mixed solution of excess formic acid and acetic anhydride, which generates AFA in situ, is added dropwise to the cooled amine solution with vigorous stirring. The reaction is typically rapid, often completing in under 15 minutes. The product is then isolated through standard purification techniques.[3]
3. N-Formylation using Oxalic Acid and Manganese Catalyst [2]
-
Materials: Aniline (1.0 eq), MnCl₂·4H₂O (5 mol%), Na₂CO₃·H₂O (2.0 eq), (COOH)₂·2H₂O (6.0 eq), DMF.
-
Procedure: Aniline, the manganese catalyst, base, and oxalic acid dihydrate are mixed in DMF. The reaction mixture is heated at 130 °C for 20 hours under a nitrogen atmosphere. The resulting N-phenylformamide is then isolated and purified. This method provides a safer alternative to using carbon monoxide gas.[2]
Logical Workflow for N-Aryl Formylation
The following diagram illustrates a generalized workflow for the N-formylation of an aryl amine, from reactant preparation to product analysis.
Caption: Generalized workflow for N-aryl formylation experiments.
Conclusion
The selection of an appropriate N-aryl formylating agent is a critical decision in the synthesis of N-aryl formamides. For rapid and high-yielding reactions across a broad range of substrates, in situ generated acetic formic anhydride is a strong contender.[3] For more sustainable and cost-effective processes, methods employing catalytic amounts of iodine with formic acid or utilizing CO₂ as a C1 source present attractive alternatives.[4][6][7] The manganese-catalyzed approach using oxalic acid offers a notable safety advantage by avoiding gaseous carbon monoxide.[2] Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including substrate reactivity, desired scale, cost considerations, and safety protocols. This guide provides the necessary comparative data to facilitate an informed decision-making process for researchers in the field.
References
- 1. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 2. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Formylation of Amines | MDPI [mdpi.com]
A Comparative Guide to N-Formylation Reactions: Featuring N-(2,6-Dimethylphenyl)formamide
In the landscape of synthetic organic chemistry, the introduction of a formyl group onto a nitrogen atom, or N-formylation, is a pivotal transformation. This reaction is fundamental in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other specialty chemicals. The choice of formylating agent is critical, dictating the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of N-formylation reactions, with a particular focus on the use of N-(2,6-Dimethylphenyl)formamide and its alternatives, offering insights for researchers, scientists, and professionals in drug development.
Comparison of Common N-Formylating Agents
| Formylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | High temperature | Potentially mild formyl donor | Requires forcing conditions; limited data available |
| Formic Acid | Heating, often with a dehydrating agent or catalyst | Readily available, inexpensive | Requires high temperatures, can be corrosive[1][2] |
| Acetic Formic Anhydride (AFA) | Low to ambient temperature | Highly reactive, high yields | Unstable, prepared in situ, requires anhydrous conditions[1][3] |
| Ammonium Formate | Heating | Readily available, can be selective | Can fail for aromatic amines when used with solid supports[3] |
| N,N-Dimethylformamide (DMF) | High temperature, often with a catalyst | Common solvent, readily available | Low reactivity, requires high temperatures |
| Chloral | Low temperature | Excellent yields | Produces chloroform as a byproduct[1] |
| Triethyl Orthoformate | Refluxing, often with an acid catalyst | Can be used under neutral or acidic conditions[1][2] | Can lead to N-ethylation as a side reaction[1] |
| Carbon Dioxide with Hydrosilanes | Mild conditions with a catalyst | Utilizes a greenhouse gas as a C1 source | Requires a catalyst and a reducing agent[4][5] |
Table 1: Comparison of Common N-Formylating Agents
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. Below are generalized methodologies for N-formylation using common reagents.
General Procedure for N-Formylation with Formic Acid: An amine is dissolved in a suitable solvent (e.g., toluene), and an excess of formic acid is added. The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by crystallization or chromatography.[1][2]
General Procedure for N-Formylation with Acetic Formic Anhydride (AFA): Acetic anhydride is added dropwise to a cooled solution of formic acid to generate AFA in situ. The amine, dissolved in a suitable solvent, is then added to the freshly prepared AFA at a low temperature (e.g., -20 °C). The reaction is typically rapid. After completion, the product is isolated by quenching the reaction with water and subsequent extraction and purification.[1][3]
Reaction Mechanism and Workflow
The N-formylation of an amine by an N-arylformamide, such as this compound, is proposed to proceed through a nucleophilic attack of the amine on the carbonyl carbon of the formamide. The steric hindrance provided by the two methyl groups on the phenyl ring of this compound likely influences its reactivity.
Below is a generalized workflow for a kinetic study of an N-formylation reaction.
Caption: A generalized workflow for conducting kinetic studies of N-formylation reactions.
The proposed mechanism for the acid-catalyzed N-formylation of an amine with a generic formylating agent (R-CHO) is depicted below. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
Caption: A simplified diagram of the proposed mechanism for acid-catalyzed N-formylation.
Concluding Remarks
The selection of an appropriate formylating agent is a critical decision in the design of a synthetic route. While this compound represents a potential formylating agent, the lack of extensive studies necessitates a careful evaluation against more established reagents. Factors such as substrate scope, reaction conditions, cost, and environmental impact must be considered. The information presented in this guide serves as a starting point for researchers to compare and select the most suitable method for their specific N-formylation needs. Further experimental investigation into the kinetics and mechanism of N-formylation with this compound would be invaluable to the scientific community.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Guide to N-(2,6-Dimethylphenyl)formamide and Its Analogues
This guide provides a detailed comparative analysis of the spectroscopic properties of N-(2,6-Dimethylphenyl)formamide and its structural analogues. It is designed for researchers, scientists, and professionals in drug development engaged in the characterization of N-aryl amide compounds. The following sections present quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols used for their acquisition.
Comparative Spectroscopic Data
The structural variations among this compound and its analogues, particularly the position and nature of substituents on the phenyl ring, lead to distinct spectroscopic signatures. These differences are crucial for structural elucidation and purity assessment.
¹H NMR Spectroscopy Data
Proton NMR data reveals key information about the chemical environment of protons in the molecule. The chemical shifts of the formyl proton (-CHO), the amide proton (-NH), aromatic protons, and methyl protons are compared below.
Table 1: Comparative ¹H NMR Data (ppm)
| Compound | Solvent | -NH (s/d) | -CHO (s/d) | Aromatic-H (m) | Methyl-H (s) |
| N-(2,5-Dimethylphenyl)formamide | DMSO-d6 | 9.48 (s) | 8.26 (d) | 6.86-7.57 | 2.17 (d), 2.24 (d) |
| N-(3,4-Dimethylphenyl)formamide | DMSO-d6 | 9.97 (s) | 8.20 (d) | 7.05-7.35 | 2.16 (s), 2.18 (s) |
| N-(2,6-Diisopropylphenyl)formamide [1] | CDCl₃ | 7.02 (d) | 8.0 (d) | 7.19-7.30 | 1.18 (d, -CH(CH₃)₂) |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated as s (singlet), d (doublet), or m (multiplet).
¹³C NMR Spectroscopy Data
Carbon NMR provides insight into the carbon framework of the molecules. The resonance of the carbonyl carbon (C=O) is particularly sensitive to the electronic effects of the aryl substituents.
Table 2: Comparative ¹³C NMR Data (ppm)
| Compound | Solvent | C=O | Aromatic-C | Methyl-C |
| N-(2,5-Dimethylphenyl)formamide | DMSO-d6 | 159.6 | 122.4, 123.2, 125.2, 125.8, 130.1, 130.5 | 17.3, 20.6 |
| N-(3,4-Dimethylphenyl)formamide | DMSO-d6 | 159.2 | 115.1, 116.6, 118.9, 120.2, 129.6, 130.1 | 18.7, 19.5 |
| N-(2,6-Diisopropylphenyl)formamide [1] | CDCl₃ | 165.9 | 123.9, 129.0, 130.4, 146.9 | 23.77, 28.6 (-CH(CH₃)₂) |
Note: Chemical shifts (δ) are reported in parts per million (ppm).
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The stretching frequencies of the N-H and C=O bonds are characteristic of the formamide group.
Table 3: Comparative FT-IR Data (cm⁻¹)
| Compound | Technique | N-H Stretch | C=O Stretch |
| This compound [2] | KBr-Pellet | ~3250 | ~1660 |
| N-(2,5-Dimethylphenyl)formamide | Not Specified | 3244 | 1644 |
| N-(4-Cyanophenyl)formamide | Not Specified | 3205 | 1696 |
Note: Frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS) Data
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Ionization Method | Molecular Formula | Calculated M+H or M⁺ | Observed [M+H]⁺ or M⁺ |
| This compound | EI | C₉H₁₁NO | 149.08 | 149[3] |
| N-(3,4-Dimethylphenyl)formamide | HRMS (ESI) | C₉H₁₁NO | 150.0919 | 150.0916 |
| N-(2,6-Diisopropylphenyl)formamide | ESI-MS | C₁₃H₁₉NO | 206.1545 | 206.1546[1] |
Note: EI (Electron Ionization), ESI (Electrospray Ionization), HRMS (High-Resolution Mass Spectrometry).
Workflow for Spectroscopic Analysis
The following diagram illustrates a standardized workflow for the comprehensive spectroscopic analysis and structural comparison of N-aryl formamide analogues.
Caption: Workflow for comparative spectroscopic analysis of formamide analogues.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra were recorded on spectrometers operating at frequencies such as 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated solvents, typically DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) used as an internal standard.[4] Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peaks.[5]
Infrared (IR) Spectroscopy FTIR spectra were obtained using methods such as Attenuated Total Reflectance (ATR) or by preparing KBr-pellets containing the sample.[2] The spectra were recorded over a standard range (e.g., 4000-400 cm⁻¹) to identify characteristic absorption frequencies of the functional groups.
Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) was typically performed using an Electrospray Ionization (ESI) source on a Q-TOF micromass spectrometer to determine the accurate mass of the molecular ion. For more volatile analogues, Gas Chromatography-Mass Spectrometry (GC-MS) may be employed.[6] The resulting mass spectra are used to confirm the molecular formula and identify fragmentation patterns.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H11NO | CID 345859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(607-92-1) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking N-(2,6-Dimethylphenyl)formamide Against Other Formylating Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Formylation, the introduction of a formyl group (-CHO), is a cornerstone of organic synthesis, pivotal in the creation of aldehydes and formamides that serve as critical intermediates in the development of pharmaceuticals and other fine chemicals.[1] The choice of formylating reagent is a critical decision that dictates reaction efficiency, substrate compatibility, and regioselectivity. This guide provides a comprehensive comparison of N-(2,6-Dimethylphenyl)formamide and other prevalent formylating agents, supported by experimental data to inform reagent selection in a research and development setting.
Performance Comparison of Formylating Agents
The efficacy of a formylating agent is highly dependent on the substrate. The following tables provide a comparative summary of the performance of various reagents for the formylation of common organic compounds.
N-Formylation of Amines
The N-formylation of amines is a fundamental transformation in the synthesis of amides, which are ubiquitous in pharmaceuticals.
| Formylating Reagent/Method | Substrate | Product | Reaction Conditions | Yield (%) |
| This compound | 2,6-Dimethylaniline | N-formyl-2,6-dimethylaniline | 88% Formic Acid, 120°C, 24h | High |
| Acetic Formic Anhydride | Sterically hindered amines | N-formyl derivative | Acetic anhydride, formic acid, -20°C, 15 min | 97-100[2] |
| Formic Acid (solvent-free) | Substituted anilines | N-formyl derivative | 80°C | Good to Excellent[2] |
| Formic Acid/Neat | Aniline | Formanilide | 1:4 ratio of aniline to formic acid, 60°C, 0.5h | 98 |
| Ammonium Formate | Secondary amines and anilines | N-formyl derivative | - | Moderate to Good |
| Manganese-catalyzed/Oxalic Acid | Aniline | N-phenylformamide | MnCl₂·4H₂O, Na₂CO₃·H₂O, (COOH)₂·2H₂O, DMF, 130°C, 20h | 98[3] |
Aromatic Formylation
The direct introduction of a formyl group onto an aromatic ring is a key reaction for synthesizing aromatic aldehydes.
| Formylating Reagent/Named Reaction | Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Vilsmeier-Haack Reagent (DMF) | Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| Vilsmeier-Haack Reagent (DMF) | Acetanilide | POCl₃, DMF | 60 | 17 | High |
| Gattermann-Koch Reaction | Toluene | CO, HCl, AlCl₃, CuCl | High Pressure | - | Good |
| Bouveault Aldehyde Synthesis (DMF) | Aryl Halide | 1. Mg or Li2. DMF3. H₃O⁺ | - | - | Varies |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key formylation reactions.
Synthesis of this compound
Procedure: A mixture of 125 g of 2,6-dimethylaniline and 375 ml of 88% formic acid is prepared in a 1-liter bomb equipped with a magnetic stirrer. The reaction vessel is heated to 120°C in an oil bath and maintained at this temperature for 24 hours. After cooling to room temperature, stirring is continued for an additional 48 hours. The pressure is then released, and the reaction mixture is poured into 800 ml of ice with stirring. The resulting solid is collected by filtration, washed extensively with water, and dried under vacuum at 90-95°C to yield N-formyl-2,6-dimethylaniline.
Vilsmeier-Haack Formylation of Indole
Procedure: Phosphorus oxychloride (POCl₃, 0.009 mole) is added dropwise with stirring to dry N,N-dimethylformamide (DMF, 0.036 mole) while maintaining the temperature between 10-20°C. The mixture is stirred for 30 minutes. Indole (0.009 mole) dissolved in 1 ml of dry DMF is then added slowly with stirring. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction is worked up by quenching with an aqueous base to hydrolyze the intermediate iminium salt to the aldehyde.
Gattermann-Koch Formylation of Toluene
Procedure: This reaction is typically carried out in a high-pressure autoclave. Anhydrous aluminum chloride (AlCl₃) and a catalytic amount of cuprous chloride (CuCl) are placed in the reaction vessel under an inert atmosphere. The vessel is cooled, and a dry solvent such as benzene or toluene is added, followed by the substrate (toluene). A mixture of carbon monoxide (CO) and hydrogen chloride (HCl) gas is then introduced under high pressure (50-200 atm). The reaction is stirred for several hours at a controlled temperature. Workup involves carefully venting the excess gases and quenching the reaction mixture with ice and concentrated HCl to decompose the aluminum chloride complex. The product, p-tolualdehyde, is then extracted and purified.[2]
Bouveault Aldehyde Synthesis of an Aryl Aldehyde
Procedure: The first step involves the formation of a Grignard reagent from an aryl halide (e.g., bromobenzene) and magnesium turnings in an anhydrous ether solvent. Once the Grignard reagent is formed, a N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF), is added to the reaction mixture. This results in the formation of a hemiaminal intermediate. The reaction is then quenched with an aqueous acid workup, which hydrolyzes the hemiaminal to the corresponding aryl aldehyde (e.g., benzaldehyde).[4]
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental setups can aid in understanding and executing these complex transformations.
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide and phosphorus oxychloride. This electrophilic species is then attacked by an electron-rich aromatic ring.[5][6]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Gattermann-Koch Reaction Workflow
The Gattermann-Koch reaction is a high-pressure process requiring careful handling of gaseous reagents.
Caption: Experimental workflow for the Gattermann-Koch reaction.
Bouveault Aldehyde Synthesis Logical Relationship
The Bouveault aldehyde synthesis is a two-step, one-pot reaction involving the formation of an organometallic reagent followed by formylation.[4]
Caption: Logical steps of the Bouveault aldehyde synthesis.
Conclusion
The selection of a formylating agent is a nuanced decision that requires careful consideration of the substrate's properties, desired reaction conditions, and safety protocols. While N,N-dimethylformamide (DMF) is a widely used and versatile reagent in reactions like the Vilsmeier-Haack and Bouveault syntheses, other reagents offer distinct advantages. Acetic formic anhydride provides high yields for N-formylation under mild conditions. Formic acid itself, particularly in neat or catalyzed reactions, presents a greener and more cost-effective alternative.
This compound, while not as commonly employed as a formylating reagent in the reviewed literature, can be synthesized in high yield from 2,6-dimethylaniline and formic acid. Its utility as a formylating agent in broader applications warrants further investigation to fully benchmark its performance against more established reagents. For specific applications, researchers are encouraged to consult the primary literature for detailed optimization and substrate scope studies.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Comparative Guide to Analytical Method Validation for N-(2,6-Dimethylphenyl)formamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quality control of N-(2,6-Dimethylphenyl)formamide, a key chemical intermediate. The focus is on the validation of these methods, ensuring they are suitable for their intended purpose, which includes assay of the final product and quantification of impurities. The principles outlined are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] This involves evaluating a series of performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of this compound and its potential impurities.
Workflow for Analytical Method Validation
The validation process follows a structured workflow, beginning with the development of the analytical method and culminating in its routine implementation. This ensures that the method's performance is well-understood and documented.
Caption: General Workflow of Analytical Method Validation.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common and powerful techniques for the analysis of pharmaceutical intermediates like this compound. The choice between them depends on the analyte's properties (e.g., volatility, thermal stability) and the specific requirements of the analysis (e.g., impurity profiling).
While specific validated methods for this compound are not extensively published, this guide extrapolates from established methods for similar formamides and anilides, such as Dimethylformamide (DMF).[6][7][8]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Typical Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Excellent. Demonstrated by peak purity analysis (e.g., DAD) and separation from known impurities and degradation products. | Excellent. High-resolution capillary columns provide great separating power. Specificity is confirmed by unique retention times. | The method must unambiguously assess the analyte in the presence of components that may be expected to be present.[3] |
| Linearity (R²) | > 0.999 | > 0.999 | Correlation coefficient (r) > 0.999 is generally considered acceptable. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | For an assay of a drug substance, recovery should typically be within 98.0% to 102.0%. |
| Precision (% RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 1.5%Intermediate: < 2.5% | For an assay, RSD should not be more than 2%. |
| Limit of Quantitation (LOQ) | Typically in the low ng/mL range, suitable for trace impurity analysis. | Can achieve very low detection, often in the pg range with sensitive detectors (e.g., NPD, MS).[6] | The analyte response must be at least 10 times the baseline noise. |
| Robustness | Evaluated by small variations in mobile phase composition, pH, column temperature, and flow rate. | Evaluated by varying parameters like oven temperature ramp rate, carrier gas flow, and injector temperature.[5] | No significant changes in results when method parameters are deliberately varied. |
Detailed Experimental Protocols
The following are representative protocols for HPLC and GC methods that could be adapted and validated for the analysis of this compound.
HPLC Method Protocol (Assay and Impurity Determination)
This protocol is based on reverse-phase chromatography, which is suitable for moderately polar compounds like formamides.
-
Instrumentation: HPLC with a Diode Array Detector (DAD) or UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (e.g., 0.1% Phosphoric Acid in Water).
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound standard or sample.
-
Dissolve in a 25 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Further dilute to the working concentration (e.g., 0.1 mg/mL for assay, or lower for impurity testing).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography Method Protocol (Residual Solvents and Impurities)
This protocol is suitable for analyzing volatile impurities or for the assay of thermally stable compounds.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-WAX or DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10][11]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[11]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp at 15°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.[10]
-
Detector Temperature: 280°C (FID).[11]
-
Injection Mode: Split (e.g., 20:1 ratio).[10]
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable solvent like Acetone or Dichloromethane.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For sample analysis, dissolve a known amount of the synthesis crude product in the chosen solvent to a final concentration within the calibration range.
-
Use an internal standard for improved quantitation if necessary.
-
Interrelation of Validation Parameters
The various parameters of method validation are not independent. For instance, accuracy and precision are fundamental to the method's reliability, while linearity establishes the range over which the method is accurate and precise. This relationship ensures a comprehensive assessment of the analytical procedure's capabilities.
Caption: Interrelation of Key Validation Parameters.
By rigorously applying these validation principles and methodologies, researchers can ensure the quality, consistency, and reliability of the data generated during the synthesis and quality control of this compound.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. osha.gov [osha.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. CN105203681A - Method for determining N,N-dimethyl formamide - Google Patents [patents.google.com]
- 11. CN102033113B - Method for determining content of dimethylformamide - Google Patents [patents.google.com]
Comparative Reactivity of Substituted N-Phenylformamides: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the subtle interplay of substituent effects on the reactivity of N-phenylformamides is crucial for predicting reaction outcomes, optimizing synthesis protocols, and designing novel molecular entities. This guide provides a comparative analysis of the reactivity of substituted N-phenylformamides, supported by experimental data from studies on analogous systems, and outlines the experimental methodologies to assess these properties.
The reactivity of N-phenylformamides is significantly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the electron density at the nitrogen and carbonyl carbon atoms, thereby affecting the rates of various reactions such as hydrolysis, formylation, and cyclization. The electronic effects are often quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and substituent constants.
Quantitative Comparison of Reactivity: Alkaline Hydrolysis
A study on the alkaline hydrolysis of a series of para-substituted phenyl N-phenylcarbamates revealed a strong dependence of the reaction rate on the electronic nature of the substituent. The bimolecular rate constants for this reaction are summarized in the table below.
| Substituent (X) | Hammett Substituent Constant (σ) | Second-Order Rate Constant (k) at 25°C [M⁻¹s⁻¹] |
| NO₂ | 0.78 | 1.6 x 10¹ |
| CN | 0.66 | 7.9 |
| COCH₃ | 0.50 | 3.2 |
| Cl | 0.23 | 1.0 |
| H | 0.00 | 0.25 |
| CH₃ | -0.17 | 0.10 |
| OCH₃ | -0.27 | 0.063 |
Data adapted from a study on the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, which provides insights into the reactivity of the N-acyl functionality.
The data clearly demonstrates that electron-withdrawing groups (e.g., NO₂, CN) significantly increase the rate of hydrolysis, while electron-donating groups (e.g., CH₃, OCH₃) decrease the rate. This trend is consistent with a reaction mechanism where the nucleophilic attack at the carbonyl carbon is the rate-determining step. Electron-withdrawing groups make the carbonyl carbon more electrophilic and stabilize the developing negative charge in the transition state.
Experimental Protocols
A detailed understanding of the experimental setup is crucial for reproducing and building upon existing research. Below is a typical protocol for determining the kinetics of alkaline hydrolysis of N-phenylformamide derivatives.
Kinetic Measurement of Alkaline Hydrolysis
Objective: To determine the second-order rate constants for the alkaline hydrolysis of a series of para-substituted N-phenylformamides.
Materials:
-
Substituted N-phenylformamides (e.g., p-nitro, p-chloro, p-methyl)
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)
-
Buffer solutions of various pH values
-
Solvent (e.g., a mixture of water and a co-solvent like ethanol or acetonitrile to ensure solubility)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
pH meter
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the N-phenylformamide derivative in the chosen co-solvent.
-
Prepare a series of aqueous buffer solutions with known pH values. The ionic strength of the solutions should be kept constant using an inert salt like KCl.
-
Prepare a stock solution of NaOH of a standardized concentration.
-
-
Kinetic Runs:
-
The reaction is typically followed by monitoring the change in UV-Vis absorbance of the reaction mixture over time. The product of hydrolysis (a substituted aniline) will have a different UV-Vis spectrum from the starting material.
-
Equilibrate the buffer solution in a quartz cuvette to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the N-phenylformamide stock solution into the cuvette containing the buffer and quickly mixing.
-
Record the absorbance at a fixed wavelength (corresponding to the maximum absorbance of the product) at regular time intervals.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation, as the concentration of hydroxide ions is in large excess and remains effectively constant throughout the reaction.
-
To determine the second-order rate constant (k), the k_obs values are plotted against the hydroxide ion concentration [OH⁻]. The slope of this linear plot gives the second-order rate constant.
-
A Hammett plot can be constructed by plotting the logarithm of the second-order rate constants (log k) against the Hammett substituent constants (σ) for the different substituents. The slope of this plot is the reaction constant (ρ), which indicates the sensitivity of the reaction to substituent effects.
-
Visualizing Reaction Mechanisms and Workflows
Mechanism of Alkaline Hydrolysis
The following diagram illustrates the generally accepted mechanism for the alkaline hydrolysis of a substituted N-phenylformamide. The substituent 'X' on the phenyl ring influences the electrophilicity of the carbonyl carbon.
Caption: Mechanism of alkaline hydrolysis of substituted N-phenylformamides.
Experimental Workflow for Kinetic Analysis
The following flowchart outlines the key steps in a typical experimental workflow for the kinetic analysis of the reactivity of substituted N-phenylformamides.
Caption: Experimental workflow for kinetic analysis of N-phenylformamide reactivity.
Discussion and Broader Implications
The principles of substituent effects observed in the hydrolysis of N-phenylcarbamates are broadly applicable to other reactions of N-phenylformamides. For instance, in the Vilsmeier-Haack formylation reaction , where an electron-rich aromatic compound is formylated using a Vilsmeier reagent derived from a formamide, the reactivity of the N-phenylformamide itself is a key factor in the formation of the Vilsmeier reagent. Electron-donating groups on the phenyl ring of N-phenylformamide would be expected to increase the nucleophilicity of the carbonyl oxygen, facilitating the initial reaction with the electrophilic reagent (e.g., phosphorus oxychloride), thus accelerating the formation of the active formylating agent. Conversely, electron-withdrawing groups would be expected to decrease the rate of Vilsmeier reagent formation.
A Comparative Guide to Formylating Agents in Complex Molecule Synthesis: Evaluating the Efficiency of N-(2,6-Dimethylphenyl)formamide and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group (-CHO) is a fundamental transformation in the synthesis of complex molecules, serving as a crucial stepping stone in the construction of pharmaceuticals and other bioactive compounds. The choice of formylating agent significantly impacts reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the performance of N-(2,6-Dimethylphenyl)formamide against other commonly employed formylating agents, supported by available experimental data.
Performance Comparison of Formylating Agents
The efficiency of a formylating agent is best evaluated through quantitative data from experimental results. While specific data for this compound as a formylating agent is limited in publicly available literature, its reactivity can be inferred from related N-aryl formamides. The following tables summarize the performance of common formylating agents in the N-formylation of amines.
Table 1: N-Formylation of Various Amines with Different Reagents
| Substrate (Amine) | Formylating Agent | Catalyst/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Aniline | Formic Acid | Neat | 1-2 h | 60 | 90-95 | [1] |
| Aniline | Acetic Formic Anhydride | THF | < 15 min | -20 | 97-100 | [2][3] |
| Aniline | Dimethylformamide (DMF) | CeO2 | 12 h | 150 | >95 | [4] |
| 4-Methoxyaniline | Formic Acid | Neat | 1 h | 60 | 96 | [1] |
| 4-Nitroaniline | Formic Acid | Neat | 4 h | 60 | 85 | [1] |
| Benzylamine | Formic Acid | Neat | 1 h | 60 | 91 | [1] |
| Diethylamine | Acetic Formic Anhydride | THF | < 15 min | -20 | 97-100 | [3] |
| Various Amines | Formic Acid / Ethyl Formate | Solvent-free | 1-48 h | 60 | 42-97 | [5] |
| Various Amines | Formic Acid / Iodine | Solvent-free | 2 h | 70 | up to 94 | [6] |
Note: The efficiency of this compound is not explicitly detailed in the provided search results. Its performance is expected to be comparable to other N-aryl formamides, which can act as formyl sources under specific conditions, often requiring activation or catalysis.
In-Depth Look at Common Formylating Agents
This compound
While not a conventional choice, N-aryl formamides can serve as formylating agents, typically through a transamidation reaction. The steric hindrance from the two methyl groups on the phenyl ring in this compound might influence its reactivity. Such reactions often require catalysts and elevated temperatures to proceed efficiently.
Formic Acid
Formic acid is a readily available, economical, and environmentally benign formylating agent.[1] It can be used directly, often under neat (solvent-free) conditions, or with a catalyst to improve reaction rates and yields.[2][6] Reactions with formic acid can be chemoselective for the N-formylation of amines in the presence of other functional groups like hydroxyls.[1]
Acetic Formic Anhydride (AFA)
Generated in situ from formic acid and acetic anhydride, AFA is a highly reactive and efficient formylating agent.[2][3] It allows for rapid reactions at low temperatures, providing excellent yields for a wide range of amines, including sterically hindered ones.[2][3] However, its moisture sensitivity necessitates anhydrous reaction conditions.[3]
Dimethylformamide (DMF)
DMF is a versatile compound that can act as a solvent, a reagent, and a catalyst.[4][7] As a formylating agent, it can be used in the Vilsmeier-Haack reaction or in transamidation reactions, often requiring a catalyst and higher temperatures.[4][8]
Experimental Protocols
General Procedure for N-Formylation using Formic Acid (Neat)
-
To a round-bottom flask, add the amine (1.0 equiv).
-
Add formic acid (1.2-2.0 equiv) to the flask.
-
Heat the reaction mixture at 60-80 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with the addition of ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.[1]
General Procedure for N-Formylation using Acetic Formic Anhydride (in situ)
-
In a flame-dried round-bottom flask under an inert atmosphere, add acetic anhydride (1.2 equiv).
-
Cool the flask to -20 °C.
-
Slowly add formic acid (1.0 equiv) dropwise to the stirred acetic anhydride.
-
Stir the mixture at -20 °C for 15-20 minutes to form the acetic formic anhydride.
-
In a separate flask, dissolve the amine (1.0 equiv) in a minimal amount of anhydrous tetrahydrofuran (THF).
-
Cool the amine solution to -20 °C.
-
Slowly add the pre-formed acetic formic anhydride solution to the stirred amine solution.
-
Monitor the reaction by TLC; it is often complete within 15 minutes.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate to yield the N-formylated product.[3][9]
Visualizing Reaction Pathways and Workflows
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically generated from DMF and phosphorus oxychloride (POCl₃).[10][11][12]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
General Experimental Workflow for N-Formylation
The following diagram illustrates a typical workflow for performing and analyzing an N-formylation reaction in a research setting.
Caption: A typical experimental workflow for an N-formylation reaction.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Transformylating amine with DMF to formamide over CeO2 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack reaction [chemeurope.com]
Safety Operating Guide
Navigating the Disposal of N-(2,6-Dimethylphenyl)formamide: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal of N-(2,6-Dimethylphenyl)formamide, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer or supplier of this compound. The SDS is the primary source of detailed safety, handling, and disposal information. In the absence of a specific SDS, the following general precautions for handling chemical waste should be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.
-
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like sawdust. The collected waste should be placed in a sealed, properly labeled container for hazardous waste disposal.
Hazard Profile of Structurally Similar Compounds:
General Disposal Procedures:
The fundamental principle for the disposal of this compound is that it must not be disposed of with household garbage or poured down the drain[1]. Chemical waste must be managed in accordance with local, regional, and national regulations. The recommended procedure involves the following steps:
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly and accurately labeled as hazardous waste, including the full chemical name and any relevant hazard symbols.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should have secondary containment to prevent environmental contamination in case of a leak.
-
-
Professional Waste Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and reputable environmental waste management company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (if available) or all known hazard information to ensure proper handling and treatment.
-
-
Contaminated Packaging:
-
Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself. Do not reuse empty containers.
-
Quantitative Data Summary:
At present, specific quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal, specific treatment requirements) for this compound are not available in the public domain. The table below summarizes the acute toxicity data for the related compound, N-(2,4-Dimethylphenyl)formamide, to provide a conservative basis for handling and risk assessment.
| Hazard Classification | Endpoint | Value | Species | Reference |
| Acute Toxicity (Oral) | LD50 | 100 mg/kg (ATE) | Not specified | [1] |
| Acute Toxicity (Dermal) | LD50 | 300 mg/kg (ATE) | Not specified | [1] |
| Acute Toxicity (Inhalation) | LC50/4 h | 0.5 mg/l (ATE) | Not specified | [1] |
ATE: Acute Toxicity Estimate
Experimental Protocols:
Detailed experimental protocols for the disposal of this compound, such as chemical neutralization or degradation, are not established. The standard and recommended protocol is collection and disposal via a licensed hazardous waste management service.
Logical Workflow for Disposal:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Disclaimer: This information is intended as a general guide and should not replace the specific instructions provided in the manufacturer's Safety Data Sheet (SDS). Always prioritize the information in the SDS and comply with all applicable local, regional, and national regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
